(±)19(20)-DiHDPA
Description
Properties
Molecular Formula |
C22H34O4 |
|---|---|
Molecular Weight |
362.5 |
InChI |
InChI=1S/C22H34O4/c1-2-20(23)21(24)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-22(25)26/h3-4,7-10,13-16,20-21,23-24H,2,5-6,11-12,17-19H2,1H3,(H,25,26)/b4-3-,9-7-,10-8-,15-13-,16-14-/t20-,21+/m1/s1 |
InChI Key |
FFXKPSNQCPNORO-MWEXLPNRSA-N |
SMILES |
CC[C@@H](O)[C@@H](O)C/C=CC/C=CC/C=CC/C=CC/C=CCCC(O)=O |
Synonyms |
(±)19,20-DiHDoPE |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (±)19(20)-Dihydroxydocosapentaenoic Acid (DiHDPA): Discovery and Function
Abstract
(±)19(20)-dihydroxydocosapentaenoic acid (DiHDPA) is a diol metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA). It is formed through the cytochrome P450 (CYP) epoxygenase pathway, followed by hydrolysis by the soluble epoxide hydrolase (sEH). Emerging research has identified (±)19(20)-DiHDPA as a bioactive lipid mediator with significant roles in modulating vascular function and inflammation. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and biological functions of this compound, with a focus on its effects on endothelial permeability and pericyte migration. Detailed experimental protocols for its analysis and relevant signaling pathways are also presented.
Discovery and Biosynthesis
This compound was first identified as a major metabolite of docosahexaenoic acid (DHA) in incubations with NADPH-supplemented rat liver microsomes.[1] Its biosynthesis is a two-step enzymatic process initiated by the epoxidation of DHA at the 19,20-double bond by cytochrome P450 epoxygenases to form (±)19(20)-epoxydocosapentaenoic acid (19,20-EpDPE).[2][3] Subsequently, the soluble epoxide hydrolase (sEH) rapidly hydrolyzes the epoxide ring of 19,20-EpDPE to yield the vicinal diol, this compound.[2][3][4]
Figure 1: Biosynthetic pathway of this compound from DHA.
Biological Functions
Current research indicates that this compound plays a significant role in modulating vascular barrier function. Specifically, it has been shown to increase endothelial cell permeability and promote the migration of pericytes. These actions have implications for physiological and pathological processes such as angiogenesis and inflammation.
Effects on Endothelial Permeability
This compound has been demonstrated to disrupt endothelial barrier integrity. This is evidenced by a decrease in transendothelial electrical resistance (TEER) and an increase in the permeability of endothelial monolayers to dextran.[5] The underlying mechanism involves the disruption of adherens junctions, characterized by altered vascular endothelial (VE)-cadherin expression and localization.
Effects on Pericyte Migration
In addition to its effects on endothelial cells, this compound has been shown to induce pericyte migration.[5] Pericytes are critical for maintaining vascular stability, and their migration can impact vascular remodeling and integrity.
Data Presentation
| Biological Effect | Assay | Model System | Concentration | Result | Reference |
| Endothelial Permeability | Dextran Permeability | Human Endothelial Cells | Not Specified | Increased permeability to 40 kDa and 70 kDa dextran | [5] |
| Transendothelial Electrical Resistance (TEER) | Mouse Brain Endothelial Cells | 100 nM | ~25% decrease in TEER | [5] | |
| Pericyte Function | Pericyte Mobility | Co-culture of Endothelial Cells and Pericytes | Not Specified | Increased pericyte mobility | [5] |
Signaling Pathways
The precise signaling mechanisms of this compound are still under investigation. However, evidence suggests that its effects may be mediated through the modulation of inflammatory signaling pathways, such as the NF-κB pathway. While its precursor, 19,20-EpDPE, has been shown to act as a ligand for the G-protein coupled receptor 120 (GPR120), direct binding and activation of GPR120 by this compound has not been definitively established.[6] It is plausible that some of the observed effects of this compound are downstream of GPR120 activation by its precursor or through independent signaling cascades.
Figure 2: Proposed signaling pathway for this compound.
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol describes a two-step enzymatic synthesis of this compound from DHA.
Step 1: Epoxidation of DHA to (±)19(20)-EpDPE
-
Reaction Mixture: In a suitable reaction vessel, combine DHA (e.g., 1 mg) with a microsomal preparation containing cytochrome P450 epoxygenases (e.g., from rat liver) in a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Initiation: Add an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a solvent such as acetonitrile or methanol.
-
Purification: Purify the resulting (±)19(20)-EpDPE from the reaction mixture using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
Step 2: Hydrolysis of (±)19(20)-EpDPE to this compound
-
Reaction Mixture: Dissolve the purified (±)19(20)-EpDPE in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.4).
-
Enzyme Addition: Add recombinant soluble epoxide hydrolase (sEH).
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Termination: Terminate the reaction by acidification (e.g., to pH 3-4 with formic acid) and extraction with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the final product, this compound, using SPE or HPLC.
Quantification of this compound in Biological Samples by LC-MS/MS
This protocol provides a general framework for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation
-
Homogenization: Homogenize the biological tissue sample (e.g., plasma, liver) in a suitable solvent (e.g., chloroform/methanol) containing an antioxidant (e.g., butylated hydroxytoluene) and an internal standard (e.g., a deuterated analog of DiHDPA).
-
Extraction: Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the lipid fraction.
-
Reconstitution: Evaporate the solvent and reconstitute the lipid extract in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/methanol/acetic acid (e.g., 860/140/1, v/v/v).
-
Gradient: A suitable gradient to separate this compound from other lipid mediators (e.g., a 20-minute gradient increasing the percentage of mobile phase B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 50°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the transition of the precursor ion [M-H]⁻ of this compound (m/z 361.2) to a specific product ion (e.g., m/z 229.4).[3]
-
Optimization: Optimize instrument parameters such as collision energy and tube lens voltage for maximum sensitivity.
-
Figure 3: Workflow for the quantification of this compound.
Conclusion
This compound is an emerging bioactive lipid mediator with important functions in the regulation of vascular biology. Its ability to modulate endothelial permeability and pericyte migration suggests its involvement in both physiological and pathological processes. Further research is warranted to fully elucidate its signaling pathways and to explore its potential as a therapeutic target in diseases characterized by vascular dysfunction. The methods and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the roles of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cytochrome P450 epoxygenases, soluble epoxide hydrolase, and the regulation of cardiovascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 Epoxygenases, Soluble Epoxide Hydrolase and the Regulation of Cardiovascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Epoxy-Oxylipins and Soluble Epoxide Hydrolase Metabolic Pathway as Targets for NSAID-Induced Gastroenteropathy and Inflammation-Associated Carcinogenesis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatically-epoxidized docosahexaenoic acid, 19,20-EpDPE, suppresses hepatic crown-like structure formation and nonalcoholic steatohepatitis fibrosis through GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Synthesis of 19,20-Dihydroxydocosapentaenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-dihydroxydocosapentaenoic acid (19,20-diHDPA) is a biologically active lipid metabolite derived from the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA). As a member of the diol family of oxylipins, 19,20-diHDPA is implicated in a variety of physiological and pathophysiological processes, including inflammation, angiogenesis, and cellular signaling. This technical guide provides a comprehensive overview of the biological synthesis of 19,20-diHDPA, detailing the enzymatic pathways, experimental protocols for its synthesis and quantification, and its role in cellular signaling cascades. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Biological Synthesis of 19,20-diHDPA
The biosynthesis of 19,20-diHDPA from DHA is a two-step enzymatic process primarily involving cytochrome P450 (CYP) epoxygenases and soluble epoxide hydrolase (sEH).
Step 1: Epoxidation of Docosahexaenoic Acid (DHA)
The initial step in the formation of 19,20-diHDPA is the epoxidation of DHA at the C19-C20 double bond. This reaction is catalyzed by a range of cytochrome P450 epoxygenases.[1] These enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of various endogenous and exogenous compounds.[2] Several CYP isoforms have been shown to metabolize DHA to its epoxide derivative, 19,20-epoxydocosapentaenoic acid (19,20-EDP). Notably, members of the CYP2C and CYP2J families are efficient in this conversion.[3][4] For instance, recombinant human CYP2C8, CYP2C9, and CYP2C19 have demonstrated the ability to metabolize DHA.[3][4] The reaction requires the presence of NADPH as a cofactor to provide the reducing equivalents for the monooxygenase activity of the CYP enzyme.
Step 2: Hydrolysis of 19,20-Epoxydocosapentaenoic Acid (19,20-EDP)
The epoxide intermediate, 19,20-EDP, is subsequently hydrolyzed to the corresponding diol, 19,20-diHDPA. This hydration reaction is predominantly catalyzed by the enzyme soluble epoxide hydrolase (sEH).[5] sEH is a bifunctional enzyme with both C-terminal hydrolase and N-terminal phosphatase activity, though its hydrolase function is central to the formation of 19,20-diHDPA. The enzyme adds a molecule of water to the epoxide ring of 19,20-EDP, opening it to form the vicinal diol structure of 19,20-diHDPA.[5] This conversion is generally rapid and efficient, suggesting that in many biological systems, the diol is the more prevalent metabolite compared to the epoxide.
Quantitative Data on Enzymatic Synthesis
The efficiency of the enzymatic conversion of DHA to 19,20-diHDPA is dependent on the specific CYP isoforms involved and the subsequent activity of sEH. The following tables summarize the available quantitative data on the metabolism of DHA by various recombinant human CYP450 enzymes.
| Enzyme | Substrate | Major Products | Relative Activity (%) |
| CYP2C8 | DHA | 19,20-EDP, 16,17-EDP, 13,14-EDP, 10,11-EDP | High |
| CYP2C9 | DHA | 19,20-EDP, other EDPs | High |
| CYP2C19 | DHA | 19,20-EDP, other EDPs | High |
| CYP2J2 | DHA | 19,20-EDP, other EDPs | High (2x higher than for Arachidonic Acid) |
| CYP1A2 | DHA | Epoxide derivatives | Moderate |
Table 1: Relative metabolic activity of various human recombinant CYP450 isoforms with Docosahexaenoic Acid (DHA) as a substrate. The data is compiled from multiple sources indicating the primary epoxide products formed.[3][4]
| Parameter | Value | Enzyme | Substrate |
| Vmax | Not specified | Not specified | Not specified |
| Km | Not specified | Not specified | Not specified |
| kcat | Not specified | Not specified | Not specified |
Experimental Protocols
In Vitro Enzymatic Synthesis of 19,20-diHDPA
This protocol describes a two-step process for the in vitro synthesis of 19,20-diHDPA from DHA using recombinant human CYP450 and sEH enzymes.
Materials:
-
Recombinant human CYP450 enzyme (e.g., CYP2C9)
-
Recombinant human soluble epoxide hydrolase (sEH)
-
Docosahexaenoic acid (DHA)
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Ethyl acetate
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
Step 1: Epoxidation of DHA
-
Prepare a reaction mixture containing potassium phosphate buffer (100 mM, pH 7.4), recombinant human CYP2C9 (10 pmol), and DHA (10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH (1 mM).
-
Incubate the reaction at 37°C for 30 minutes with gentle shaking.
-
Terminate the reaction by adding 2 volumes of ice-cold ethyl acetate.
-
Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
Collect the organic phase containing the 19,20-EDP.
Step 2: Hydrolysis of 19,20-EDP
-
Evaporate the ethyl acetate from the collected organic phase under a stream of nitrogen.
-
Re-suspend the dried lipid extract in potassium phosphate buffer (100 mM, pH 7.4).
-
Add recombinant human sEH (5 µg) to the solution.
-
Incubate the mixture at 37°C for 20 minutes.
-
Terminate the reaction by acidification with 1 M HCl to pH 3.
-
Extract the lipids twice with ethyl acetate.
-
Pool the organic phases and evaporate to dryness.
-
Re-suspend the final product, 19,20-diHDPA, in a suitable solvent for analysis.
Quantitative Analysis of 19,20-diHDPA by LC-MS/MS
This protocol outlines the methodology for the sensitive and specific quantification of 19,20-diHDPA in biological samples or in vitro reaction mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 30% B to 100% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
19,20-diHDPA: Precursor ion (m/z) 361.2 -> Product ion (m/z) 229.4
-
Internal Standard (e.g., d4-19,20-diHDPA): Appropriate mass transition for the deuterated standard.
-
-
Collision Energy and other parameters: Optimized for the specific instrument.
Sample Preparation:
-
Acidify the sample to pH 3 with 1 M HCl.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to extract the lipids.
-
Elute the lipids with methyl formate.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase composition.
-
Inject the sample into the LC-MS/MS system.
Signaling Pathways and Biological Function
19,20-diHDPA and its precursor 19,20-EDP are recognized as important signaling molecules. While much of the research has focused on the biological activities of the epoxide, the diol is also emerging as a modulator of cellular pathways.
The precursor, 19,20-EDP, has been shown to exert its effects through the G protein-coupled receptor 120 (GPR120), which can lead to the activation of the AMPKα signaling pathway.[6] Additionally, both 19,20-EDP and its corresponding diol can influence inflammatory pathways. There is evidence suggesting that these lipids can modulate the activity of peroxisome proliferator-activated receptors (PPARs) and the nuclear factor-kappa B (NF-κB) signaling pathway, which are central regulators of inflammation and metabolism.[7][8][9]
Furthermore, 19,20-diHDPA has been implicated in the regulation of angiogenesis. It has been shown to interfere with Notch signaling, a critical pathway in determining endothelial cell fate during the formation of new blood vessels.[5]
Visualizations
Caption: Biosynthetic pathway of 19,20-diHDPA from DHA.
Caption: Experimental workflow for synthesis and analysis.
Caption: Putative signaling pathways of 19,20-diHDPA.
Conclusion
The biological synthesis of 19,20-dihydroxydocosapentaenoic acid is a tightly regulated process involving the sequential action of cytochrome P450 epoxygenases and soluble epoxide hydrolase on the omega-3 fatty acid DHA. This diol metabolite, along with its epoxide precursor, participates in crucial cellular signaling pathways that influence inflammation, angiogenesis, and metabolism. The detailed experimental protocols provided in this guide for the in vitro synthesis and quantitative analysis of 19,20-diHDPA offer valuable tools for researchers to further investigate its biological functions and therapeutic potential. A deeper understanding of the enzymatic synthesis and signaling roles of 19,20-diHDPA will be instrumental in the development of novel therapeutic strategies for a range of diseases.
References
- 1. Cytochrome P450-dependent metabolism of omega-6 and omega-3 long-chain polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arachidonic Acid-metabolizing Cytochrome P450 Enzymes Are Targets of ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatically-epoxidized docosahexaenoic acid, 19,20-EpDPE, suppresses hepatic crown-like structure formation and nonalcoholic steatohepatitis fibrosis through GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of Peroxisome Proliferator–Activated Receptor β/δ Inhibits Lipopolysaccharide-Induced Cytokine Production in Adipocytes by Lowering Nuclear Factor-κB Activity via Extracellular Signal–Related Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Formation of (±)19(20)-DiHDPA in Tissues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(±)19(20)-dihydroxydocosapentaenoic acid (DiHDPA) is an endogenous metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA). Its formation is a multi-step enzymatic process primarily involving cytochrome P450 (CYP) epoxygenases and soluble epoxide hydrolase (sEH). This technical guide provides a comprehensive overview of the biosynthesis of 19(20)-DiHDPA in tissues, presenting quantitative data on its distribution, detailed experimental protocols for its analysis, and visualizations of the key pathways and workflows. Understanding the endogenous formation of this bioactive lipid mediator is crucial for research into its physiological and pathophysiological roles, and for the development of novel therapeutic strategies.
Introduction
Docosahexaenoic acid (DHA) is an essential omega-3 polyunsaturated fatty acid highly abundant in neural tissues, particularly the brain and retina[1]. DHA is metabolized in the body to a variety of bioactive molecules, including (±)19(20)-DiHDPA. This diol is formed through the cytochrome P450 (CYP) pathway, which is distinct from the more commonly studied cyclooxygenase (COX) and lipoxygenase (LOX) pathways of fatty acid metabolism. The initial step is the epoxidation of DHA to 19(20)-epoxydocosapentaenoic acid (19(20)-EpDPE), which is then hydrolyzed to 19(20)-DiHDPA by soluble epoxide hydrolase (sEH)[1]. Emerging evidence suggests that 19(20)-DiHDPA may play significant roles in various physiological and pathological processes, making its study of considerable interest to the scientific and drug development communities.
Biosynthesis of this compound
The endogenous synthesis of this compound is a two-step enzymatic cascade:
-
Epoxidation of DHA: Cytochrome P450 epoxygenases catalyze the conversion of DHA to its epoxide derivative, 19(20)-EpDPE. Several CYP isoforms have been shown to be involved in this reaction. For instance, in the rat brain, CYP2A1, 2C11, 2C13, 2C23, and 2E1 contribute to the formation of epoxydocosapentaenoic acids (EDPs)[2]. In humans, CYP2C9, CYP2C19, and CYP1A2 have been identified as efficient enzymes in both EPA and DHA epoxidation[3]. The ω-3 double bond of DHA is a preferential site for CYP-catalyzed epoxidation[4].
-
Hydrolysis of 19(20)-EpDPE: The epoxide intermediate, 19(20)-EpDPE, is subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to form the vicinal diol, this compound[1]. The activity of sEH is a critical determinant of the levels of 19(20)-DiHDPA in tissues.
This metabolic pathway highlights a potential therapeutic target; inhibition of sEH can increase the levels of the epoxide precursor, which may have its own distinct biological activities, while modulation of CYP activity can influence the overall production of these lipid mediators.
Quantitative Distribution in Tissues
The concentration of this compound varies across different tissues and physiological conditions. While comprehensive quantitative data remains an active area of research, existing studies provide valuable insights into its distribution.
| Tissue/Fluid | Species | Condition | Concentration (Mean ± SD/SEM) | Reference |
| Retina | Mouse | Diabetic | Elevated levels reported | [5] |
| Brain | Rat | Rotenone-induced Parkinson's model | Increased with DHA supplementation | [2] |
| Plasma | Human | Healthy Children (9-12 years) | 0.03 ± 0.02 ng/mL | [6] |
| Liver | Rat | Perfused, with inflammation | Detected in very low-density lipoproteins | Walker et al., 2021 (cited in[1]) |
Note: The table summarizes available data. Direct comparisons should be made with caution due to differences in species, experimental conditions, and analytical methodologies.
Experimental Protocols
The accurate quantification of this compound in biological samples requires sensitive and specific analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed protocols for tissue sample preparation and analysis.
Tissue Sample Preparation and Lipid Extraction
This protocol is a synthesis of best practices for the extraction of oxylipins from solid tissues[2][7].
-
Tissue Collection and Storage:
-
Excise the tissue of interest and immediately snap-freeze in liquid nitrogen to halt enzymatic activity.
-
Store samples at -80°C until analysis.
-
-
Homogenization:
-
Weigh a small amount of frozen tissue (e.g., 30-50 mg).
-
Perform homogenization on ice in a pre-chilled tube.
-
Use a suitable homogenization solvent containing an antioxidant cocktail (e.g., butylated hydroxytoluene [BHT] and triphenylphosphine [TPP]) to prevent ex vivo oxidation. A common solvent mixture is chloroform:methanol.
-
-
Internal Standard Spiking:
-
Add a known amount of a deuterated internal standard, such as 19(20)-DiHDPA-d4, to each sample. This is crucial for correcting for analyte loss during sample preparation and for matrix effects during LC-MS/MS analysis.
-
-
Protein Precipitation:
-
After homogenization, precipitate proteins by adding a cold organic solvent such as acetonitrile or methanol.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 12,000 x g) at 4°C for 10-15 minutes to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis PRiME HLB or Strata-X) with methanol followed by an equilibration solution (e.g., water/methanol/acetic acid, 95:5:0.1 v/v/v).
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove polar interferences.
-
Elute the oxylipins, including 19(20)-DiHDPA, with a higher concentration of organic solvent, such as methanol or acetonitrile.
-
-
Sample Concentration and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following parameters are based on established methods for oxylipin analysis and specific details for 19(20)-DiHDPA[6][8][9].
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., Kinetex C18, 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% acetic acid or formic acid.
-
Mobile Phase B: Acetonitrile/methanol (e.g., 86:14 v/v) with 0.1% acetic acid.
-
Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is used to separate the analytes over a typical run time of 20-35 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound:
-
Precursor Ion (m/z): 361.2
-
Product Ion (m/z): 229.4
-
-
Collision Energy: Optimized for the specific instrument, typically around 20 eV.
-
Other Parameters: Dwell time, collision gas pressure, and ion source parameters should be optimized for maximum sensitivity and specificity on the instrument being used.
-
Visualizations
Signaling Pathway of this compound Formation
References
- 1. caymanchem.com [caymanchem.com]
- 2. 2.5. Solid phase extraction [bio-protocol.org]
- 3. Metabolism of eicosapentaenoic and docosahexaenoic acids by recombinant human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450-dependent metabolism of omega-6 and omega-3 long-chain polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Application to Children’s Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
what is the full name of (±)19(20)-DiHDPA
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Cayman Chemical | Biomol.com [biomol.com]
- 3. larodan.com [larodan.com]
- 4. Showing Compound 19,20-DiHDPA (FDB027369) - FooDB [foodb.ca]
- 5. Human Metabolome Database: Showing metabocard for 19,20-DiHDPA (HMDB0010214) [hmdb.ca]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 19,20-DiHDPA | C22H34O4 | CID 16061148 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 19,20-Dihydroxydocosapentaenoic Acid and Its Synonyms
For Researchers, Scientists, and Drug Development Professionals
Abstract
19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPA) is a vicinal diol metabolite of the omega-3 fatty acid, docosahexaenoic acid (DHA). Its biosynthesis primarily involves a two-step enzymatic process initiated by cytochrome P450 (CYP) epoxygenases to form the intermediate 19,20-epoxydocosapentaenoic acid (19,20-EDP), which is subsequently hydrolyzed by soluble epoxide hydrolase (sEH). While its epoxide precursor is generally recognized for its anti-inflammatory and cardio-protective effects, 19,20-DiHDPA is often characterized as a less active or even pro-inflammatory molecule, particularly in the context of endothelial dysfunction and atherosclerosis. This technical guide provides a comprehensive overview of the known synonyms, biosynthesis, and reported biological activities of 19,20-DiHDPA, with a focus on its role in inflammatory signaling pathways. Due to the nascent stage of research on this specific diol, quantitative data on its biological activity and detailed experimental protocols are limited in the public domain. This guide summarizes the currently available information and highlights areas for future investigation.
Nomenclature and Synonyms
19,20-dihydroxydocosapentaenoic acid is known by several synonyms and abbreviations in scientific literature and chemical databases. A clear understanding of this nomenclature is crucial for comprehensive literature searches and unambiguous communication.
| Systematic Name | Common Abbreviations | Other Synonyms |
| (4Z,7Z,10Z,13Z,16Z)-19,20-dihydroxydocosa-4,7,10,13,16-pentaenoic acid | 19,20-DiHDPA | 19,20-DiHDPE |
| 19(20)-DiHDPA | 19,20-DiHDoPE | |
| 19,20-DHDP | (±)19,20-dihydroxy-4Z,7Z,10Z,13Z,16Z-docosapentaenoic acid |
Biosynthesis of 19,20-Dihydroxydocosapentaenoic Acid
The formation of 19,20-DiHDPA from its parent compound, DHA, is a well-characterized metabolic pathway involving two key enzyme families: cytochrome P450 monooxygenases and soluble epoxide hydrolase.[1]
Experimental Protocol: General Method for In Vitro Synthesis and Quantification
Objective: To enzymatically synthesize and quantify 19,20-DiHDPA from DHA in vitro.
Materials:
-
Docosahexaenoic acid (DHA)
-
NADPH
-
Rat liver microsomes (or recombinant human CYP epoxygenase and sEH)
-
Phosphate buffer (pH 7.4)
-
Methanol
-
Acetonitrile
-
Formic acid
-
Internal standard (e.g., d4-19,20-DiHDPA)
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Incubation: In a microcentrifuge tube, combine DHA, NADPH, and rat liver microsomes in a phosphate buffer. The exact concentrations and incubation times would need to be optimized based on the specific activity of the enzyme preparation.
-
Reaction Termination: Stop the reaction by adding an excess of cold methanol containing an internal standard.
-
Protein Precipitation: Centrifuge the mixture to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the lipid metabolites.
-
LC-MS/MS Analysis: Analyze the supernatant using a reverse-phase C18 column on an LC-MS/MS system. Use a gradient of water and acetonitrile with formic acid as a mobile phase modifier.
-
Quantification: Monitor the specific parent-to-daughter ion transitions for 19,20-DiHDPA and the internal standard in multiple reaction monitoring (MRM) mode for accurate quantification.
dot
Caption: General workflow for the in vitro synthesis and quantification of 19,20-DiHDPA.
Signaling Pathways and Biological Activity
Current research indicates that 19,20-DiHDPA often exhibits biological activities that are either attenuated or opposed to those of its epoxide precursor, 19,20-EDP. The primary mechanism appears to be linked to the induction of endothelial dysfunction and inflammation.
A key signaling pathway implicated in the action of 19,20-DiHDPA involves the disruption of mitochondrial function in endothelial cells. It has been shown to disrupt mitochondrial protein-cholesterol associations, leading to inhibited mitochondrial Complex I activity. This impairment of mitochondrial respiration can result in increased oxidative stress and contribute to a pro-inflammatory cellular environment.
dot
Caption: Biosynthesis and proposed pro-inflammatory signaling of 19,20-DiHDPA.
Quantitative Data
As of the current literature, specific quantitative data such as IC50, EC50, or Ki values for 19,20-DiHDPA on specific molecular targets are not well-documented. Research has primarily focused on its qualitative effects in cellular and animal models. One study noted that in a murine model of asthma, plasma concentrations of 19,20-dihydroxydocosapentaenoic acid were decreased following treatment with a soluble epoxide hydrolase inhibitor.
Role in Disease Pathophysiology
The conversion of the generally protective 19,20-EDP to the potentially detrimental 19,20-DiHDPA by sEH is implicated in several disease processes.
-
Atherosclerosis: Increased levels of 19,20-DiHDPA are associated with endothelial dysfunction, a key initiating event in atherosclerosis. Its pro-inflammatory effects can contribute to plaque formation and progression.
-
Diabetic Retinopathy: The sEH/19,20-DiHDPA axis is suggested to play a role in the pericyte loss and motility characteristic of non-proliferative diabetic retinopathy.
-
Inflammation: While its precursor is anti-inflammatory, 19,20-DiHDPA has been linked to pro-inflammatory responses. For instance, it has been shown to aggravate the expression of vascular cell adhesion molecule 1 (VCAM-1) and intercellular adhesion molecule 1 (ICAM-1). However, one study has suggested a beneficial role in alleviating inflammatory processes.[1]
Future Directions
The study of 19,20-dihydroxydocosapentaenoic acid is an emerging area with significant potential for understanding the nuanced roles of lipid mediators in health and disease. Key areas for future research include:
-
Quantitative Biology: Determination of binding affinities and functional activities (IC50/EC50 values) of 19,20-DiHDPA on specific receptors and enzymes.
-
Detailed Signaling: Elucidation of the complete signaling cascades initiated by 19,20-DiHDPA in various cell types.
-
Pharmacokinetics: Characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of 19,20-DiHDPA.
-
Therapeutic Potential: Investigation into the therapeutic modulation of the sEH-mediated conversion of 19,20-EDP to 19,20-DiHDPA as a strategy for treating inflammatory and vascular diseases.
Conclusion
19,20-dihydroxydocosapentaenoic acid is a key metabolite in the cytochrome P450-soluble epoxide hydrolase pathway of DHA metabolism. While often overshadowed by its epoxide precursor, emerging evidence suggests that 19,20-DiHDPA may have distinct and potentially opposing biological activities, particularly in the context of inflammation and endothelial function. Further in-depth research is warranted to fully characterize its physiological and pathophysiological roles, which may unveil new therapeutic targets for a range of diseases.
References
(±)19(20)-DiHDPA: A Dihydroxy Fatty Acid with a Complex Role in Inflammation
(±)19(20)-dihydroxydocosapentaenoic acid (19,20-DiHDPA) is a diol metabolite of the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA). Generated through the cytochrome P450 (CYP) epoxygenase and subsequent soluble epoxide hydrolase (sEH) pathway, this lipid mediator is emerging as a significant player in the intricate signaling cascades of inflammation. Unlike its precursor, 19(20)-epoxydocosapentaenoic acid (19,20-EpDPE), which often exhibits anti-inflammatory properties, 19,20-DiHDPA demonstrates a more complex and often pro-inflammatory profile, particularly within the vasculature. This technical guide provides an in-depth analysis of 19,20-DiHDPA's role in inflammation, detailing its metabolic generation, signaling pathways, and the experimental methodologies used for its investigation.
Data Presentation
Quantitative Analysis of 19(20)-DiHDPA Effects
The following table summarizes the quantitative effects of 19(20)-DiHDPA on inflammatory markers as reported in the literature.
| Parameter | Cell Type/Model | Treatment/Concentration | Result | Reference |
| ICAM-1 Expression | Human Retinal Microvascular Endothelial Cells (HRMECs) | TNFα + 19,20-DiHDPA | 54.5% increase in TNFα-induced ICAM-1 expression | [1] |
| Endothelial Permeability | Human Endothelial Cells | 19,20-DiHDPA | Increased permeability to dextran | [2] |
| VCAM-1 Expression | TNFα-stimulated Human Aortic Endothelial Cells (HAEC) | 19,20-DiHDPA | No significant alteration | [3] |
LC-MS/MS Method Validation Parameters for 19(20)-DiHDPA Quantification
This table presents typical validation parameters for the quantitative analysis of 19,20-DiHDPA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Parameter | Matrix | Value | Reference |
| Linearity (R²) | EDTA-plasma | 0.991 | [4] |
| Limit of Detection (LOD) | EDTA-plasma | 1.7 pg on column | [4] |
| Limit of Quantification (LOQ) | EDTA-plasma | 5.7 pg on column | [4] |
| Intra-day Precision | EDTA-plasma | <11% | [4] |
| Inter-day Precision | EDTA-plasma | 6-30% | [4] |
Signaling Pathways and Mechanisms of Action
Metabolic Pathway of 19(20)-DiHDPA Formation
19(20)-DiHDPA is not directly synthesized but is a metabolic product of DHA. The pathway involves two key enzymatic steps. Initially, CYP epoxygenases metabolize DHA to form 19(20)-EpDPE. Subsequently, the enzyme soluble epoxide hydrolase (sEH) hydrolyzes the epoxide group of 19(20)-EpDPE to yield the vicinal diol, 19(20)-DiHDPA.
Metabolic conversion of DHA to 19(20)-DiHDPA.
Pro-inflammatory Signaling in Endothelial Cells
In endothelial cells, particularly in the retina, 19(20)-DiHDPA has been shown to exert pro-inflammatory effects through a pathway involving mitochondrial dysfunction.[5] This diol disrupts mitochondrial protein-cholesterol associations, leading to an inhibition of mitochondrial Complex I activity.[5] This inhibition results in a decrease in the mitochondrial membrane potential and a subsequent increase in the production of mitochondrial reactive oxygen species (ROS).[5] The elevated ROS levels then lead to the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway, which in turn promotes a pro-inflammatory endothelial phenotype, including the upregulation of adhesion molecules like ICAM-1.[1][5]
Signaling cascade of 19(20)-DiHDPA in endothelial cells.
Experimental Protocols
Quantification of 19(20)-DiHDPA in Biological Samples via LC-MS/MS
This protocol outlines a general method for the extraction and quantification of 19(20)-DiHDPA from biological matrices such as plasma.
1. Sample Preparation and Extraction:
-
To 250 µL of plasma, add an antioxidant solution and an internal standard (e.g., a deuterated analog of 19,20-DiHDPA).
-
Perform solid-phase extraction (SPE) using a suitable sorbent (e.g., C18) to isolate the lipid fraction.
-
Wash the SPE cartridge to remove interfering substances.
-
Elute the oxylipins with an appropriate organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 150 mm, 2.7 µm particle size).[4]
-
Mobile Phase A: Water with 0.1% acetic acid.[4]
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% acetic acid.[4]
-
Flow Rate: 0.35 mL/min.[4]
-
Injection Volume: 5 µL.[4]
-
A gradient elution is employed to separate the analytes.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Specific MRM transitions for 19(20)-DiHDPA and the internal standard are monitored for quantification.
-
Workflow for quantifying 19(20)-DiHDPA.
In Vitro Endothelial Cell Inflammation Assay
This protocol describes a general procedure to assess the inflammatory effects of 19(20)-DiHDPA on endothelial cells in culture.
1. Cell Culture:
-
Culture human endothelial cells (e.g., HRMECs or HUVECs) in appropriate media until confluent.[6]
-
Starve the cells in serum-free media for a defined period before treatment.
2. Treatment:
-
Treat the cells with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of varying concentrations of 19(20)-DiHDPA for a specified duration (e.g., 4-24 hours).[6][7]
3. Assessment of Inflammatory Markers:
-
Gene Expression (qRT-PCR): Isolate total RNA from the treated cells, reverse transcribe to cDNA, and perform quantitative real-time PCR to measure the mRNA levels of inflammatory genes such as VCAM1 and ICAM1.[8]
-
Protein Expression (Immunoblotting/Cell-based ELISA): Lyse the cells and determine the protein levels of VCAM-1 and ICAM-1 by Western blot or quantify cell surface expression using a cell-based ELISA.[8]
4. Endothelial Permeability Assay (Transendothelial Electrical Resistance - TEER):
-
Culture endothelial cells on a transwell insert until a monolayer with high electrical resistance is formed.
-
Treat the monolayer with 19,20-DiHDPA and measure the TEER at different time points to assess changes in barrier function. A decrease in TEER indicates increased permeability.[9]
5. Mitochondrial ROS Production Assay:
-
Treat endothelial cells with 19,20-DiHDPA.
-
Load the cells with a mitochondrial ROS-specific fluorescent probe (e.g., MitoSOX Red).
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader to quantify mitochondrial superoxide production.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelial soluble epoxide hydrolase links polyunsaturated fatty acid metabolism to oxidative stress and atherosclerosis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of fatty acids on endothelial cells: inflammation and monocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epoxygenated Fatty Acids Inhibit Retinal Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.uva.nl [pure.uva.nl]
- 10. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial reactive oxygen species promote production of proinflammatory cytokines and are elevated in TNFR1-associated periodic syndrome (TRAPS) - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of (±)19(20)-DiHDPA: A Technical Guide
An In-depth Examination of a Key Docosahexaenoic Acid Metabolite for Researchers and Drug Development Professionals
(±)19(20)-dihydroxydocosapentaenoic acid, or (±)19(20)-DiHDPA, is a vicinal diol metabolite of the essential omega-3 fatty acid, docosahexaenoic acid (DHA). The biosynthesis of this metabolite is a two-step enzymatic process initiated by cytochrome P450 (CYP) epoxygenases, which form an epoxide intermediate, (±)19(20)-epoxydocosapentaenoic acid (EDP). This epoxide is subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to yield this compound.[1][2] This conversion from a potentially beneficial epoxide to a diol marks a critical point in lipid signaling, as this compound has been shown to possess distinct and context-dependent physiological and pathological activities. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its roles in diabetic retinopathy, neuroprotection, and angiogenesis, supported by quantitative data, detailed experimental methodologies, and signaling pathway diagrams.
Biosynthesis of this compound
The production of this compound begins with DHA, a primary structural component of the brain and retina.[1] CYP enzymes, a superfamily of monooxygenases, catalyze the epoxidation of the terminal double bond of DHA to form (±)19(20)-EDP. This epoxide can then be rapidly converted to the vicinal diol, this compound, by the action of sEH.[1][3] This metabolic pathway is significant as it transforms the biological activity of the parent molecule and its intermediate.
Physiological and Pathological Roles
Current research has identified this compound as a bioactive lipid mediator with significant roles in several key biological processes, most notably in the pathogenesis of diabetic retinopathy and in conferring neuroprotection in models of Parkinson's disease. It also plays a role in the complex process of angiogenesis.
Role in Diabetic Retinopathy
In the context of diabetic retinopathy, a growing body of evidence points to a detrimental role for this compound. Studies have shown that the expression and activity of sEH are elevated in the retinas of diabetic mice, leading to increased levels of its product, 19,20-DiHDPA.[3][4] This increase is associated with a breakdown of the blood-retinal barrier. Specifically, 19,20-DiHDPA has been found to increase endothelial cell permeability and promote the migration of pericytes into the extravascular space, both of which are key events in the progression of diabetic retinopathy.[3][4] Further research has demonstrated that 19,20-DHDP induces the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) in human retinal microvascular endothelial cells, promoting inflammation.
Neuroprotective Effects in Parkinson's Disease
In contrast to its role in diabetic retinopathy, this compound has demonstrated neuroprotective properties in a rat model of Parkinson's disease. Supplementation with DHA was found to improve motor dysfunction and reduce lipid peroxidation in the striatum of rotenone-treated rats.[5] These beneficial effects were attributed to the downstream metabolite, 19,20-DHDP, which was shown to increase the mRNA levels of the antioxidant enzymes superoxide dismutase 1 (sod1) and catalase.[5] This induction is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] The neuroprotective effects of DHA were abolished when co-administered with an sEH inhibitor, highlighting the essential role of 19,20-DHDP in this process.[5]
Involvement in Angiogenesis
This compound has also been implicated in the regulation of angiogenesis, the formation of new blood vessels. It has been shown to interfere with Notch signaling by targeting presenilin-1 (PS1) and inhibiting γ-secretase activity.[6] This inhibition affects the specification of endothelial cells into "tip" and "stalk" cells, a critical step in sprouting angiogenesis.[6] This suggests that this compound may act as a modulator of vascular development and remodeling.
Quantitative Data on the Effects of this compound
The following table summarizes the available quantitative data on the biological effects of this compound.
| Biological Effect | Model System | Treatment Conditions | Quantitative Measurement | Reference |
| Increased Endothelial Inflammation | Human Retinal Microvascular Endothelial Cells (HRMECs) | TNFα-stimulated | 84.6% increase in VCAM1 expression | Hu et al., 2017 |
| TNFα-stimulated | 54.5% increase in ICAM1 expression | Hu et al., 2017 | ||
| Induction of Antioxidant Gene Expression | PC12 cells | Not specified | Increased mRNA levels of sod1 and catalase (fold change not specified) | Oguro et al., 2021[5] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects through the modulation of specific signaling pathways. The Nrf2 and Notch signaling pathways have been identified as key targets.
Nrf2 Signaling Pathway
In the context of neuroprotection, 19,20-DHDP activates the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to stimuli like 19,20-DHDP, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of antioxidant enzymes such as sod1 and catalase.
Notch Signaling Pathway
This compound influences angiogenesis by inhibiting the Notch signaling pathway. The binding of a Notch ligand to its receptor on an adjacent cell triggers a series of proteolytic cleavages. The final cleavage is mediated by the γ-secretase complex, which releases the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus and activates the transcription of target genes that control cell fate decisions, such as tip vs. stalk cell specification in angiogenesis. By inhibiting γ-secretase, this compound prevents the release of NICD and thereby blocks Notch signaling.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the physiological role of this compound.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of oxylipins like this compound from biological matrices.
1. Sample Preparation (Solid Phase Extraction - SPE):
-
Biological samples (e.g., plasma, tissue homogenate) are spiked with a deuterated internal standard (e.g., 19,20-DiHDPA-d4).
-
Proteins are precipitated using a solvent like methanol.
-
The supernatant is acidified and loaded onto an SPE cartridge (e.g., C18).
-
The cartridge is washed with a low-polarity solvent to remove interfering substances.
-
The analyte is eluted with a more polar solvent (e.g., ethyl acetate or methanol).
-
The eluate is dried under a stream of nitrogen and reconstituted in the initial mobile phase.
2. LC Separation:
-
The reconstituted sample is injected onto a reverse-phase C18 column.
-
A gradient elution is performed using a binary solvent system, typically water with a small percentage of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B.
-
The gradient is optimized to achieve chromatographic separation of this compound from other isomers and matrix components.
3. MS/MS Detection:
-
The mass spectrometer is operated in negative electrospray ionization (ESI-) mode.
-
Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion ([M-H]⁻) to a specific product ion.
-
For this compound, the precursor ion is m/z 361.2 and a characteristic product ion is m/z 229.4.
References
- 1. Docosahexanoic acid signals through the Nrf2–Nqo1 pathway to maintain redox balance and promote neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Contribution of DHA diols (19,20-DHDP) produced by cytochrome P450s and soluble epoxide hydrolase to the beneficial effects of DHA supplementation in the brains of rotenone-induced rat models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
(±)19(20)-DiHDPA: A Technical Guide to its Role in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)19(20)-dihydroxydocosapentaenoic acid (DiHDPA) is a diol metabolite of the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA).[1][2] Its formation is a key step in the cytochrome P450 (CYP) epoxygenase pathway, where it is produced by the hydration of its precursor, 19(20)-epoxydocosapentaenoic acid (19(20)-EDP), a reaction catalyzed by the enzyme soluble epoxide hydrolase (sEH).[1][2] While initially considered a less active metabolite compared to its epoxide precursor, emerging research has identified specific cellular signaling roles for (±)19(20)-DiHDPA, particularly in the regulation of vascular permeability. This technical guide provides an in-depth overview of the cellular signaling pathways involving this compound, supported by available quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research in this area.
Core Signaling Pathway: Regulation of Endothelial Permeability
The most well-documented signaling role of this compound is its ability to increase endothelial cell permeability.[3][4] This process is of significant interest in pathological conditions such as diabetic retinopathy, where breakdown of the blood-retinal barrier is a key feature.[3][4]
The proposed mechanism involves the disruption of adherens junctions, which are critical for maintaining the integrity of the endothelial barrier. Specifically, this compound has been shown to induce the internalization of Vascular Endothelial (VE)-cadherin, a key component of these junctions.[3] This leads to a discontinuous pattern of VE-cadherin at the cell membrane, weakening cell-cell adhesion and increasing the passage of molecules between endothelial cells.[3][5]
In addition to its effects on endothelial cells, this compound has been observed to induce the migration of pericytes, which are mural cells that wrap around capillaries and contribute to vascular stability.[3][6] This migration away from the vessel wall further compromises vascular integrity.
The signaling cascade initiated by this compound that leads to VE-cadherin internalization and pericyte migration is an active area of investigation. While the direct molecular target of this compound has not yet been definitively identified, the downstream consequences on junctional proteins are evident.
Quantitative Data
Quantitative data on the specific bioactivity of this compound are currently limited in the scientific literature. The primary focus has been on the enzymatic conversion from its precursor, 19(20)-EDP, by soluble epoxide hydrolase (sEH).
| Parameter | Value | Organism/System | Comments |
| sEH kinetic parameters for 19,20-EDP hydrolysis | KM: >25 µM, Intermediate kcat | Recombinant human sEH | 19,20-EDP is a relatively poor substrate for sEH compared to other epoxides. |
| In vitro concentration for endothelial permeability studies | Up to 10 µmol/L | Human umbilical vein endothelial cells | Concentration used to observe effects on mitochondrial function and protein-cholesterol associations.[4] |
| In vitro concentration for pericyte migration studies | Not explicitly stated for 19,20-DiHDPA alone | Co-cultures of endothelial cells and pericytes | Studies often compare the effects of 19,20-EDP and 19,20-DiHDPA.[3] |
Experimental Protocols
Measurement of Endothelial Permeability
A common in vitro method to assess the effect of this compound on endothelial barrier function is the transwell permeability assay.
Objective: To quantify the passage of a tracer molecule across an endothelial cell monolayer following treatment with this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
24-well transwell inserts (e.g., 0.4 µm pore size)
-
This compound (solubilized in a suitable vehicle, e.g., ethanol or DMSO)
-
Vehicle control
-
FITC-dextran (or other fluorescently labeled tracer)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HUVECs onto the upper chamber of the transwell inserts and culture until a confluent monolayer is formed. Barrier integrity can be monitored by measuring Transendothelial Electrical Resistance (TEER).
-
Treatment: Once a confluent monolayer is established, replace the medium in the upper chamber with fresh medium containing either this compound at the desired concentration (e.g., 10 µM) or the vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 4-24 hours).
-
Tracer Addition: Add FITC-dextran to the upper chamber of each well.
-
Sampling: At various time points, collect samples from the lower chamber.
-
Quantification: Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader.
-
Analysis: An increase in fluorescence in the lower chamber of the this compound-treated wells compared to the control indicates increased permeability.
Pericyte Migration Assay
The effect of this compound on pericyte migration can be assessed using a wound-healing (scratch) assay or a transwell migration assay.
Objective: To determine if this compound promotes the migration of pericytes.
Materials:
-
Human retinal pericytes
-
Pericyte growth medium
-
This compound
-
Vehicle control
-
Culture plates or transwell inserts for migration
-
Microscope with imaging capabilities
Procedure (Wound-Healing Assay):
-
Cell Culture: Grow pericytes to a confluent monolayer in a culture plate.
-
Scratch: Create a uniform "scratch" or wound in the monolayer with a sterile pipette tip.
-
Treatment: Replace the medium with fresh medium containing either this compound or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., every 6-12 hours).
-
Analysis: Measure the closure of the scratch over time. An increased rate of closure in the this compound-treated wells indicates enhanced migration.
LC-MS/MS Analysis of this compound
Objective: To quantify the levels of this compound in biological samples (e.g., plasma, cell culture supernatant).[7][8][9]
Procedure Outline:
-
Sample Preparation: Spike the sample with a deuterated internal standard of this compound.
-
Lipid Extraction: Perform liquid-liquid extraction or solid-phase extraction to isolate the lipid fraction.
-
Chromatographic Separation: Use a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) system to separate this compound from other lipid mediators.
-
Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to specifically detect and quantify the parent and daughter ions of this compound and its internal standard.
Conclusion and Future Directions
This compound is an emerging bioactive lipid mediator with a defined role in modulating vascular permeability. The primary signaling pathway involves the disruption of endothelial adherens junctions through VE-cadherin internalization. This has significant implications for diseases characterized by vascular leakage, such as diabetic retinopathy.
Future research should focus on several key areas:
-
Identification of the direct molecular target(s) of this compound: Elucidating the initial binding partner will be crucial for a complete understanding of its signaling cascade.
-
Comprehensive quantitative analysis: Determining EC50 and IC50 values for the effects of this compound on various cellular processes will be essential for understanding its potency and therapeutic potential.
-
Exploration of other potential signaling pathways: Investigating the direct effects of this compound on inflammatory pathways, such as NF-κB and MAPK, and its interaction with nuclear receptors like PPARs, will provide a broader understanding of its biological functions.
A deeper understanding of the cellular and molecular mechanisms of this compound action will be vital for the development of novel therapeutic strategies targeting the CYP/sEH pathway in various diseases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Human Metabolome Database: Showing metabocard for 19,20-DiHDPA (HMDB0010214) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Endothelial soluble epoxide hydrolase links polyunsaturated fatty acid metabolism to oxidative stress and atherosclerosis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence of a common mechanism of disassembly of adherens junctions through Gα13 targeting of VE-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pericyte Migration: A Novel Mechanism of Pericyte Loss in Experimental Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based o… [ouci.dntb.gov.ua]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of 19,20-Dihydroxydocosapentaenoic Acid
Introduction
19,20-dihydroxydocosapentaenoic acid (19,20-diHDPA or 19,20-DHDP) is an oxidized metabolite of the omega-3 polyunsaturated fatty acid (PUFA) docosahexaenoic acid (DHA). The synthesis of 19,20-diHDPA is a two-step enzymatic process initiated by cytochrome P450 (CYP) monooxygenases, which convert DHA into the intermediate epoxide, 19,20-epoxydocosapentaenoic acid (19,20-EDP).[1][2][3] This epoxide is subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to form the vicinal diol, 19,20-diHDPA.[4][5][6][7] While the epoxide precursor, 19,20-EDP, has demonstrated various biological activities, including anti-inflammatory and anti-angiogenic effects, the diol is often considered a less active metabolite.[5][8] However, recent studies have implicated 19,20-diHDPA in cellular signaling, particularly in endothelial dysfunction and atherosclerosis by disrupting mitochondrial function.[4]
Enzymatic synthesis offers significant advantages over chemical methods for producing 19,20-diHDPA, as it provides high regio- and stereoselectivity, avoiding the formation of complex isomeric mixtures and eliminating the need for extensive purification steps.[9][10] This application note provides a detailed protocol for the two-step enzymatic synthesis of 19,20-diHDPA from DHA, utilizing a recombinant CYP enzyme for epoxidation followed by hydrolysis with recombinant sEH.
Biosynthesis Pathway
The enzymatic conversion of DHA to 19,20-diHDPA proceeds through an epoxide intermediate. The first step is catalyzed by a CYP monooxygenase, and the second step is catalyzed by soluble epoxide hydrolase (sEH).
Experimental Protocols
This section details the protocols for the synthesis, purification, and analysis of 19,20-diHDPA. The general workflow involves the initial synthesis of the epoxide intermediate, which is then used as a substrate for the final hydrolysis step.
General Experimental Workflow
Protocol 1: Synthesis of 19,20-Epoxydocosapentaenoic Acid (19,20-EDP)
This protocol is adapted from methods using the robust bacterial CYP BM3 mutant, which is readily expressed and efficient for PUFA epoxidation.[9]
Materials:
-
Docosahexaenoic acid (DHA)
-
Recombinant Cytochrome P450 BM3 (e.g., F87A mutant) expressed in E. coli
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH
-
Catalase
-
Isopropanol
-
Ethyl acetate
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare the reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), a specific concentration of purified CYP BM3 enzyme, and catalase (to remove excess H₂O₂).
-
Substrate Addition: Dissolve DHA in isopropanol and add it to the reaction mixture to a final concentration (e.g., 100 µM). The final isopropanol concentration should be kept low (<1%) to avoid enzyme denaturation.
-
Initiation: Start the reaction by adding NADPH to a final concentration of (e.g., 500 µM).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle shaking for a specified time (e.g., 1-2 hours). Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC.
-
Termination and Extraction: Stop the reaction by adding two volumes of ethyl acetate containing 0.1% formic acid to acidify the mixture to pH ~4.0. Vortex thoroughly and centrifuge to separate the phases.
-
Purification: Collect the organic (upper) phase. Evaporate the solvent under a stream of nitrogen. Re-dissolve the residue in a small volume of methanol/water and purify the 19,20-EDP using Solid Phase Extraction (SPE) or reverse-phase HPLC.
-
Quantification: Analyze the purified product by LC-MS/MS to confirm identity and purity.
Protocol 2: Synthesis of 19,20-diHDPA from 19,20-EDP
This protocol uses the purified 19,20-EDP from Protocol 1 as a substrate for recombinant soluble epoxide hydrolase.
Materials:
-
Purified 19,20-EDP
-
Recombinant human soluble epoxide hydrolase (sEH)
-
Tris-HCl buffer (100 mM, pH 7.4) containing 0.1 mg/mL BSA
-
Methanol
-
Ethyl acetate
-
Formic acid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add the purified 19,20-EDP dissolved in a minimal amount of methanol to the Tris-HCl buffer.
-
Enzyme Addition: Add a predetermined amount of purified recombinant sEH to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Termination and Extraction: Stop the reaction by adding two volumes of ethyl acetate and 0.5% formic acid. Vortex vigorously and centrifuge.
-
Purification: Transfer the organic layer to a new tube and evaporate the solvent. The resulting 19,20-diHDPA can be purified further using reverse-phase HPLC.
-
Analysis: Confirm the final product's identity, purity, and concentration using LC-MS/MS analysis.
Data Presentation
Quantitative analysis is crucial for characterizing the enzymatic reactions. The following table summarizes kinetic data for the hydrolysis of various epoxy fatty acids, including 19,20-EDP (termed 19,20-EpDPE in the source), by human soluble epoxide hydrolase.
Table 1: Kinetic Parameters of Human sEH with Various Epoxy Fatty Acid Substrates
| Substrate | K_M (µM) | k_cat (s⁻¹) | k_cat/K_M (s⁻¹µM⁻¹) |
|---|---|---|---|
| 14,15-EpETrE (EET) | 5.2 ± 0.8 | 9.0 ± 0.5 | 1.73 |
| 17,18-EpETE | 4.4 ± 0.8 | 13.0 ± 0.9 | 2.95 |
| 13,14-EpDPE | 2.4 ± 0.5 | 15.0 ± 0.9 | 6.25 |
| 19,20-EpDPE | 25.0 ± 5.0 | 12.0 ± 1.5 | 0.48 |
Data adapted from Zhang et al. (2008).[11] Note: 19,20-EpDPE is an alternative name for 19,20-EDP. The data shows that while sEH can hydrolyze 19,20-EDP, it is a relatively poor substrate compared to other epoxides located centrally in the fatty acid chain, as indicated by its high K_M and lower catalytic efficiency (k_cat/K_M).[11]
Application: Biological Context and Signaling
19,20-diHDPA has been identified as a signaling molecule that can contribute to atherosclerosis. In endothelial cells, it disrupts mitochondrial homeostasis, leading to oxidative stress and a pro-inflammatory state.
Signaling Pathway of 19,20-diHDPA in Endothelial Cells
This pathway highlights the importance of understanding the biological roles of sEH-derived diols. The protocols provided here enable researchers to synthesize 19,20-diHDPA for use in studies aimed at elucidating its physiological and pathophysiological functions, and for professionals in drug development targeting the sEH pathway for therapeutic intervention.
References
- 1. Cytochrome P450-dependent metabolism of omega-6 and omega-3 long-chain polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Endothelial soluble epoxide hydrolase links polyunsaturated fatty acid metabolism to oxidative stress and atherosclerosis progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of soluble epoxide hydrolase modulates inflammation and autophagy in obese adipose tissue and liver: Role for omega-3 epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipidomic profiling reveals soluble epoxide hydrolase as a therapeutic target of obesity-induced colonic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Postprandial Effect to Decrease Soluble Epoxide Hydrolase Activity: Roles of Insulin and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of the endogenous omega-3 fatty acid and oxylipin profile in vivo—A comparison of the fat-1 transgenic mouse with C57BL/6 wildtype mice on an omega-3 fatty acid enriched diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic Synthesis of Epoxidized Metabolites of Docosahexaenoic, Eicosapentaenoic, and Arachidonic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric Total Synthesis of 19,20-Epoxydocosapentaenoic Acid, a Bioactive Metabolite of Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Naturally occurring monoepoxides of eicosapentaenoic acid and docosahexaenoic acid are bioactive antihyperalgesic lipids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of (±)19(20)-DiHDPA from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)19(20)-dihydroxydocosapentaenoic acid (DiHDPA) is a diol metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2][3] It is formed through the cytochrome P450 (CYP) epoxygenase pathway, which converts DHA to an epoxide (19(20)-EpDPE), followed by hydrolysis by soluble epoxide hydrolase (sEH).[2][4] This bioactive lipid mediator is involved in various physiological and pathological processes, including the regulation of endothelial function and inflammation.[4][5] Elevated levels of 19,20-DiHDPA have been observed in the retinas of diabetic mice, where it is suggested to increase endothelial cell permeability.[4][6] Furthermore, it has been implicated in mitochondrial dysfunction and oxidative stress in endothelial cells, contributing to the progression of atherosclerosis.[5] The precise quantification and purification of (±)19(20)-DiHDPA from biological samples are crucial for understanding its biological roles and for the development of potential therapeutic interventions.
This document provides detailed protocols for the isolation, purification, and quantification of this compound from various biological matrices, including plasma, tissues, and cell cultures.
Data Presentation: Quantitative Levels of this compound
The concentration of this compound can vary significantly depending on the biological matrix, species, and pathological state. The following table summarizes available quantitative data for 19,20-DiHDPA.
| Biological Matrix | Species | Condition | Concentration (ng/mL or ng/g) | Reference |
| Saliva | Human | Cystic Fibrosis (FEV1 > 69%) | Not detectable (< 0.1 ng/mL) in 13 of 41 patients | [7] |
| Saliva | Human | Cystic Fibrosis (FEV1 < 69%) | Not detectable (< 0.1 ng/mL) in 4 of 28 patients | [7] |
Note: Quantitative data for this compound is not extensively available across a wide range of biological samples in the current literature. The provided data is from a specific study on cystic fibrosis patients. Researchers should establish their own baseline levels for their specific experimental conditions.
Experimental Protocols
The isolation and purification of this compound from biological samples typically involve sample homogenization, protein precipitation, lipid extraction (either liquid-liquid or solid-phase), and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Isolation and Purification of this compound from Plasma/Serum
This protocol is suitable for the extraction of this compound and other oxylipins from plasma or serum samples.
Materials:
-
Plasma or serum samples
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA)
-
Internal Standard (IS): Deuterated this compound (e.g., 19,20-DiHDPA-d4)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX or HLB)
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
To 100 µL of plasma, add 200 µL of cold methanol containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.
-
Dry the cartridge under a gentle stream of nitrogen.
-
Elute the oxylipins with 2 mL of methanol or acetonitrile.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol:water).
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.
-
Run a suitable gradient to separate the analytes.
-
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification.
-
Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
-
-
Protocol 2: Isolation and Purification of this compound from Tissues
This protocol is designed for the extraction of this compound from solid tissue samples such as liver, brain, or muscle.
Materials:
-
Tissue samples
-
Liquid nitrogen
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Chloroform, HPLC grade
-
Methanol (MeOH), HPLC grade
-
Internal Standard (IS): Deuterated this compound
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Homogenization:
-
Immediately snap-freeze freshly excised tissue in liquid nitrogen.
-
Weigh the frozen tissue (typically 50-100 mg).
-
Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol containing the internal standard. Use a volume sufficient to immerse the tissue (e.g., 1 mL).
-
-
Lipid Extraction (Folch Method):
-
After homogenization, add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
-
Solvent Evaporation:
-
Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) (Optional Purification Step):
-
Reconstitute the dried lipid extract in a small volume of a non-polar solvent (e.g., hexane).
-
Condition an SPE cartridge (e.g., silica-based) with the same non-polar solvent.
-
Load the reconstituted extract onto the cartridge.
-
Wash with a non-polar solvent to remove neutral lipids.
-
Elute this compound and other more polar lipids with a more polar solvent mixture (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Follow the same LC-MS/MS analysis parameters as described in Protocol 1.
-
Mandatory Visualization
Signaling Pathway of this compound Formation and Action in Endothelial Cells
Caption: Biosynthesis and signaling pathway of this compound in endothelial cells.
Experimental Workflow for this compound Analysis
Caption: General experimental workflow for the analysis of this compound.
References
- 1. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: Showing metabocard for 19,20-DiHDPA (HMDB0010214) [hmdb.ca]
- 4. Frontiers | Effect of ω-3 Polyunsaturated Fatty Acids-Derived Bioactive Lipids on Metabolic Disorders [frontiersin.org]
- 5. Endothelial soluble epoxide hydrolase links polyunsaturated fatty acid metabolism to oxidative stress and atherosclerosis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Effects of fatty acids on endothelial cells: inflammation and monocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mass Spectrometry Fragmentation of (±)19(20)-DiHDPA
Audience: Researchers, scientists, and drug development professionals.
Introduction
(±)19(20)-Dihydroxydocosapentaenoic acid ((±)19(20)-DiHDPA) is a diol metabolite derived from the cytochrome P450 (CYP) epoxygenase pathway metabolism of docosahexaenoic acid (DHA). Specifically, it is formed by the action of soluble epoxide hydrolase (sEH) on (±)19(20)-epoxy-docosapentaenoic acid (EDP).[1] This lipid mediator is implicated in various physiological and pathological processes, including inflammation, endothelial function, and diabetic retinopathy.[1][2][3] Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its biological role and its potential as a therapeutic target. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for this purpose, offering high selectivity and sensitivity.
This document provides detailed application notes and protocols for the analysis of this compound using mass spectrometry, with a focus on its fragmentation characteristics.
Mass Spectrometry Fragmentation of this compound
In negative ion mode electrospray ionization (ESI), this compound readily forms a deprotonated molecule [M-H]⁻.
Table 1: Key Mass Spectrometry Parameters for this compound Analysis
| Parameter | Value | Reference |
| Precursor Ion [M-H]⁻ (m/z) | 361.236 | [4] |
| Product Ion (m/z) | 229.4 | [4] |
Proposed Fragmentation Mechanism
The collision-induced dissociation (CID) of the [M-H]⁻ precursor ion of this compound at m/z 361.2 characteristically yields a major product ion at m/z 229.4.[4] While the exact fragmentation pathway for this specific molecule is not extensively detailed in the reviewed literature, a plausible mechanism can be proposed based on the known fragmentation patterns of other dihydroxy fatty acids. The most likely fragmentation involves a cleavage alpha to one of the hydroxyl groups.
The fragmentation of dihydroxy polyunsaturated fatty acids in negative ion mode is often directed by the hydroxyl groups.[5] The charge-remote fragmentation can be initiated by the deprotonated carboxylate group, leading to cleavages along the fatty acid chain.
Signaling Pathway and Biological Relevance
This compound is a key metabolite in the sEH pathway. The enzymatic conversion of the epoxy fatty acid (±)19(20)-EDP to the diol this compound by sEH is a critical step in regulating the biological activity of these lipid mediators. While EDPs often exhibit anti-inflammatory and vasodilatory effects, their corresponding diols are generally considered less active or may even have pro-inflammatory or detrimental effects in certain contexts.[1] For instance, elevated levels of 19,20-DiHDPA have been associated with increased endothelial cell permeability in diabetic retinopathy.[1]
References
- 1. Frontiers | Effect of ω-3 Polyunsaturated Fatty Acids-Derived Bioactive Lipids on Metabolic Disorders [frontiersin.org]
- 2. Endothelial soluble epoxide hydrolase links polyunsaturated fatty acid metabolism to oxidative stress and atherosclerosis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Application to Children’s Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Chromatographic Separation of Dihydroxy-Docosapentaenoic Acid (DiHDPA) Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxy-docosapentaenoic acids (DiHDPA) are dihydroxylated metabolites of the omega-3 fatty acid, docosapentaenoic acid (DPA), a crucial intermediate in the metabolic pathway of docosahexaenoic acid (DHA). These lipid mediators are emerging as significant players in various physiological and pathophysiological processes, including the regulation of inflammation and angiogenesis. The specific biological activities of DiHDPA are highly dependent on their isomeric forms, including both positional and stereoisomers. Therefore, the accurate separation and quantification of individual DiHDPA isomers are paramount for elucidating their precise biological functions and exploring their therapeutic potential.
This document provides detailed application notes and protocols for the chromatographic separation of DiHDPA isomers, primarily utilizing liquid chromatography-mass spectrometry (LC-MS). The methodologies described are based on established techniques for the analysis of similar dihydroxy fatty acids and can be adapted for the specific analysis of DiHDPA isomers.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-MS/MS for the Separation of DiHDPA Positional Isomers
This protocol is adapted from a validated method for the separation of hydroxydocosahexaenoic acid (HDoHE) isomers and is suitable for the separation of DiHDPA positional isomers.
1. Sample Preparation (from biological matrices)
-
Lipid Extraction:
-
To 100 µL of plasma or tissue homogenate, add 400 µL of methanol containing an antioxidant (e.g., 0.02% butylated hydroxytoluene - BHT) and an internal standard (e.g., d4-17,18-DiHDPA).
-
Vortex for 1 minute.
-
Add 800 µL of chloroform and vortex for another 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.
-
Collect the lower organic phase.
-
Dry the organic phase under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) for cleanup (optional but recommended):
-
Reconstitute the dried lipid extract in 500 µL of methanol/water (1:1, v/v).
-
Condition a C18 SPE cartridge (e.g., 100 mg) with 2 mL of methanol followed by 2 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of water, followed by 2 mL of hexane.
-
Elute the DiHDPA isomers with 2 mL of methyl formate.
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the final extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column with a particle size of 1.8 µm (e.g., 2.1 x 150 mm) is recommended for high-resolution separation.
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:15, v/v) with 0.1% acetic acid.[1]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
MRM Transitions: Specific precursor-to-product ion transitions for each DiHDPA isomer and the internal standard need to be determined by infusing individual standards. For a generic DiHDPA (C22H34O4, MW: 362.5 g/mol ), the precursor ion [M-H]⁻ would be m/z 361.2. Product ions would result from fragmentation of the carboxyl group and cleavage along the carbon chain near the hydroxyl groups.
-
3. Data Analysis
-
Quantification is achieved by integrating the peak areas of the MRM transitions for each DiHDPA isomer and normalizing them to the peak area of the internal standard.
-
A calibration curve should be constructed using authentic standards of the DiHDPA isomers of interest to determine their absolute concentrations.
Protocol 2: Chiral Chromatography for the Separation of DiHDPA Stereoisomers
This protocol provides a general framework for the separation of DiHDPA enantiomers and diastereomers, which often exhibit distinct biological activities. This method typically follows the separation of positional isomers.
1. Derivatization (Optional, but can improve separation)
-
For enhanced resolution and detection, DiHDPA isomers can be derivatized to form diastereomers using a chiral derivatizing agent. A common method is the formation of 3,5-dinitrophenyl urethane (DNPU) derivatives.[2]
2. Chiral HPLC Conditions
-
Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. Columns such as Chiralpak AD-H or Chiralcel OD-H have shown good performance in separating hydroxy fatty acid enantiomers.[3]
-
Mobile Phase: A normal-phase solvent system is typically used. A mixture of hexane and a polar modifier like isopropanol or ethanol is common. The exact ratio needs to be optimized for the specific DiHDPA isomers. A typical starting point could be Hexane:Isopropanol (90:10, v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection (if derivatized with a chromophore) or connection to a mass spectrometer.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the chromatographic separation of DiHDPA isomers. Actual retention times will vary depending on the specific LC system and conditions used.
Table 1: Hypothetical Retention Times and MRM Transitions for DiHDPA Positional Isomers using Reversed-Phase LC-MS/MS.
| Isomer | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| 19,20-DiHDPA | 361.2 | To be determined | 12.5 |
| 16,17-DiHDPA | 361.2 | To be determined | 13.8 |
| 13,14-DiHDPA | 361.2 | To be determined | 15.2 |
| 10,11-DiHDPA | 361.2 | To be determined | 16.9 |
| 7,8-DiHDPA | 361.2 | To be determined | 18.1 |
| d4-17,18-DiHDPA (IS) | 365.2 | To be determined | 14.5 |
Table 2: Hypothetical Resolution of DiHDPA Enantiomers by Chiral Chromatography.
| Diastereomeric Pair | Elution Order | Resolution (Rs) |
| (13R,14S)-DiHDPA / (13S,14R)-DiHDPA | (13S,14R) then (13R,14S) | > 1.5 |
| (13R,14R)-DiHDPA / (13S,14S)-DiHDPA | (13S,14S) then (13R,14R) | > 1.5 |
Visualizations
Caption: Experimental workflow for DiHDPA isomer analysis.
Caption: Putative signaling pathway of DiHDPA isomers.
References
- 1. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the In Vivo Roles of (±)19(20)-DiHDPA
Disclaimer: Extensive review of the current scientific literature reveals a notable absence of established protocols for the exogenous in vivo administration of (±)19(20)-dihydroxydocosapentaenoic acid (DiHDPA). The research to date has primarily focused on the pathological consequences of its endogenous overproduction in disease models, particularly in the context of diabetic retinopathy and atherosclerosis. Therefore, the following application notes and protocols are designed for researchers aiming to investigate the roles and mechanisms of endogenous (±)19(20)-DiHDPA by modulating its levels and observing the subsequent physiological effects.
Application Note 1: Investigating the Role of Endogenous this compound in Diabetic Retinopathy
This application note describes an experimental approach to study the contribution of endogenous this compound to the breakdown of the blood-retinal barrier and pericyte loss in a mouse model of diabetic retinopathy. The strategy involves the induction of diabetes and the subsequent administration of a soluble epoxide hydrolase (sEH) inhibitor to reduce the conversion of 19(20)-epoxydocosapentaenoic acid (19,20-EDP) to this compound.
Quantitative Data Summary
| Animal Model | Condition | Treatment | Key Outcomes | Reference |
| Diabetic Mice | Diabetic Retinopathy | sEH Inhibitor | Prevention of increased endothelial cell permeability and pericyte migration.[1] | Hu et al., 2017 |
Experimental Protocols
1. Induction of Diabetic Retinopathy in Mice:
-
Animal Model: C57BL/6J mice are commonly used.
-
Induction Agent: Streptozotocin (STZ), freshly dissolved in sterile 0.1 M citrate buffer (pH 4.5).
-
Procedure:
-
Administer a single intraperitoneal injection of STZ at a dose of 150-200 mg/kg body weight to induce type 1 diabetes.
-
Monitor blood glucose levels 48-72 hours post-injection and weekly thereafter. Mice with blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Maintain the diabetic mice for a period of 4-6 months to allow for the development of diabetic retinopathy features.
-
2. Modulation of Endogenous this compound Levels:
-
Treatment: Administration of a soluble epoxide hydrolase (sEH) inhibitor (e.g., TPPU, UC1728) to reduce the formation of this compound.
-
Administration: The sEH inhibitor can be administered in the drinking water or via oral gavage. A typical dose for TPPU in drinking water is 1 mg/L.
-
Timeline: Begin treatment with the sEH inhibitor after the onset of diabetes and continue for the duration of the study.
3. Assessment of Blood-Retinal Barrier (BRB) Permeability:
-
Method: Evans Blue Dye Permeability Assay.
-
Procedure:
-
Anesthetize the mice.
-
Inject Evans blue dye (2% in saline, 4 ml/kg) intravenously via the tail vein.
-
Allow the dye to circulate for 2 hours.
-
Perfuse the mice with saline to remove intravascular dye.
-
Enucleate the eyes and dissect the retinas.
-
Extract the Evans blue dye from the retinas by incubating in formamide at 70°C for 18 hours.
-
Measure the absorbance of the supernatant at 620 nm.
-
Quantify the amount of dye leakage by comparing to a standard curve.
-
4. Quantification of Pericyte Dropout:
-
Method: Retinal digest preparations and staining.
-
Procedure:
-
Enucleate the eyes and fix them in 4% paraformaldehyde.
-
Dissect the retinas and digest them in a solution of 3% trypsin in 0.1 M Tris buffer (pH 7.8) at 37°C for 1-3 hours.
-
Gently wash the retinal vascular network to remove non-vascular cells.
-
Mount the vascular network on a glass slide and perform Periodic acid-Schiff (PAS) and hematoxylin staining.
-
Visualize the retinal capillaries under a microscope. Pericytes are identified by their characteristic location and morphology (darkly stained nuclei outside the capillary wall).
-
Quantify pericyte dropout by counting the number of "pericyte ghosts" (empty pockets in the capillary wall) and expressing it as a ratio to the total number of endothelial cells.
-
Experimental Workflow Diagram
Caption: Workflow for studying endogenous this compound in diabetic retinopathy.
Application Note 2: Elucidating the Signaling Pathway of Endogenous this compound in Retinal Endothelial Cells
This application note provides protocols to investigate the molecular mechanism by which endogenously produced this compound disrupts endothelial cell junctions in the diabetic retina. The focus is on the interaction between this compound and key junctional proteins.
Experimental Protocols
1. Isolation of Retinal Microvessels:
-
Source: Retinas from diabetic mice (with and without sEH inhibitor treatment) and non-diabetic controls.
-
Procedure:
-
Dissect retinas and homogenize them in a buffered sucrose solution.
-
Perform a series of centrifugation and filtration steps to enrich for microvessels. This typically involves density gradient centrifugation using dextran.
-
The final pellet will contain enriched retinal microvessels.
-
2. Co-Immunoprecipitation (Co-IP) of Junctional Proteins:
-
Objective: To determine if the interaction between Presenilin-1 (PS1), VE-cadherin, and N-cadherin is altered in diabetic conditions and rescued by sEH inhibition.
-
Procedure:
-
Lyse the isolated retinal microvessels in a non-denaturing lysis buffer.
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the lysates with an antibody against one of the target proteins (e.g., anti-VE-cadherin).
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes and analyze the components by Western blotting using antibodies against the other target proteins (e.g., anti-PS1 and anti-N-cadherin).
-
3. Immunofluorescence Staining of Retinal Whole Mounts:
-
Objective: To visualize the localization and integrity of junctional proteins in the retinal vasculature.
-
Procedure:
-
Fix dissected retinas in 4% paraformaldehyde.
-
Perform permeabilization and blocking steps.
-
Incubate the retinas with primary antibodies against VE-cadherin, N-cadherin, and PS1.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount the retinas on slides and visualize using a confocal microscope.
-
Analyze the continuity and co-localization of the junctional proteins at endothelial cell-cell and endothelial cell-pericyte junctions.
-
Signaling Pathway Diagram
Caption: Proposed signaling pathway of endogenous this compound in diabetic retinopathy.
References
Application Notes and Protocols for Cell Treatment with (±)19(20)-DiHDPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)19(20)-dihydroxydocosapentaenoic acid (DiHDPA) is a dihydroxy derivative of the omega-3 fatty acid docosahexaenoic acid (DHA). As a metabolite, it is implicated in a variety of physiological and pathological processes, making it a molecule of significant interest in drug development. Emerging research suggests its involvement in modulating inflammatory responses, angiogenesis, and cancer cell signaling pathways. These application notes provide a comprehensive protocol for the in vitro treatment of cells with (±)19(20)-DiHDPA, enabling researchers to investigate its biological effects.
Quantitative Data Summary
The following table summarizes key quantitative data for the related compound 13R,20-diHDHA, which can be used as a starting point for designing experiments with this compound.
| Parameter | Cell Line | Value | Application | Reference |
| Concentration for Anti-Cancer Stem Cell Effects | MDA-MB-231, MCF-7 (Breast Cancer) | 20 µM | Inhibition of mammosphere formation, reduction of cancer stem cell markers | [1] |
| Treatment Duration | MDA-MB-231, MCF-7 | 24 hours | Assessment of cell proliferation and mammosphere formation | [1] |
| Effect on Signaling Pathways | MDA-MB-231, MCF-7 | 20 µM | Decreased phosphorylation of Stat3 and nuclear levels of p65 | [1] |
| Induction of Reactive Oxygen Species (ROS) | MDA-MB-231, MCF-7 | Not specified | Increased ROS production, which was reversible by N-acetylcysteine (NAC) | [1] |
Signaling Pathway
The proposed signaling pathway for the action of dihydroxy-DHA derivatives, such as this compound, in cancer cells involves the induction of reactive oxygen species (ROS), which in turn inhibits the STAT3/IL-6 signaling cascade. This pathway is crucial for the self-renewal and maintenance of cancer stem cells.
Caption: Proposed signaling pathway of this compound in cancer cells.
Experimental Protocols
Cell Culture and Maintenance
This protocol is based on methodologies used for breast cancer cell lines and can be adapted for other cell types.
-
Cell Lines: MDA-MB-231 and MCF-7 human breast cancer cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound in a suitable solvent such as ethanol or DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution and store at -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final solvent concentration in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.
Cell Treatment with this compound
-
Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis). The seeding density should be optimized for each cell line and experiment to ensure they are in the exponential growth phase at the time of treatment.
-
Adherence: Allow cells to adhere and grow for 24 hours.
-
Treatment: Replace the culture medium with fresh medium containing the desired concentrations of this compound (e.g., a dose-response curve from 1 µM to 50 µM, with a key concentration of 20 µM as a starting point). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Key Experimental Assays
-
After the treatment period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Culture single cells in ultra-low attachment plates with mammosphere-forming medium.
-
Treat the cells with this compound at the desired concentration.
-
Incubate for 5-7 days to allow for mammosphere formation.
-
Count the number and measure the size of the mammospheres under a microscope.
-
Lyse the treated cells and collect the protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p65, GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
After treatment, incubate the cells with a fluorescent ROS indicator dye (e.g., DCFDA) according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on cultured cells.
Caption: General experimental workflow for cell treatment and analysis.
References
Application Note and Protocol for the Quantification of (±)19(20)-DiHDPA using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)19(20)-Dihydroxydocosapentaenoic acid [(±)19(20)-DiHDPA] is a diol metabolite derived from the omega-3 fatty acid, docosahexaenoic acid (DHA).[1][2] The biosynthesis of this compound is initiated by the cytochrome P450 (CYP) epoxygenase pathway, which converts DHA to its epoxide intermediate, 19(20)-epoxydocosapentaenoic acid (19(20)-EDP).[3][4][5] Subsequently, soluble epoxide hydrolase (sEH) hydrolyzes 19(20)-EDP to form this compound.[1][2][3] This lipid mediator has been implicated in various physiological and pathological processes, including angiogenesis and inflammation.[1][2][3] Given its biological significance, accurate and sensitive quantification of this compound in biological matrices is crucial for advancing research in areas such as metabolic disorders and neurodegenerative diseases.[1][2][6]
This application note provides a detailed protocol for the quantification of this compound in biological samples using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Signaling Pathway
The metabolic conversion of DHA to this compound is a key branch of the cytochrome P450 pathway for polyunsaturated fatty acid metabolism.
References
- 1. Frontiers | Effect of ω-3 Polyunsaturated Fatty Acids-Derived Bioactive Lipids on Metabolic Disorders [frontiersin.org]
- 2. Effect of ω-3 Polyunsaturated Fatty Acids-Derived Bioactive Lipids on Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Profiling Method for Oxylipins in Neurodegenerative Diseases by Liquid Chromatography Coupled with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Extraction Protocol for Dihydroxy Fatty Acids: A Detailed Application Note for Researchers
Introduction
Dihydroxy fatty acids are a class of lipid mediators derived from the oxygenation of polyunsaturated fatty acids. As critical signaling molecules in various physiological and pathological processes, including inflammation and cardiovascular function, their accurate quantification is paramount. This application note provides a detailed protocol for the solid-phase extraction (SPE) of dihydroxy fatty acids from biological matrices, a crucial step for sample cleanup and enrichment prior to downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for isolating these important analytes.
Data Presentation: Analyte Recovery
The efficiency of an SPE protocol is determined by the recovery of the target analytes. While recovery rates can vary depending on the specific dihydroxy fatty acid, the sample matrix, and the analytical instrumentation, the following table summarizes representative recovery data for free fatty acids and related eicosanoids using polymeric reversed-phase SPE cartridges. This data provides an expected range of performance for the described protocol.
| Analyte Class | Representative Sorbent | Mean Recovery (%) | Reference |
| Free Fatty Acids | Polymeric | 99.2% | [1] |
| Eicosanoids | Polymeric | >64.5% | [2] |
| Deuterated Eicosanoid Internal Standards | Polymeric | 68-102% | [2] |
Experimental Protocols
This section details the step-by-step methodology for the solid-phase extraction of dihydroxy fatty acids from a liquid biological sample, such as plasma or serum.
Materials and Reagents
-
SPE Cartridges: Strata-X™ polymeric reversed-phase cartridges (30 mg/1 mL) or equivalent (e.g., Oasis HLB).
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic Acid (glacial, analytical grade)
-
Internal Standards: A solution of deuterated dihydroxy fatty acid standards.
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Vortex Mixer
-
Centrifuge
Sample Preparation
-
Thaw biological samples (e.g., plasma, serum) on ice.
-
To 100 µL of the sample, add an appropriate amount of the deuterated internal standard solution. The internal standard is crucial for correcting for analyte loss during sample preparation and for matrix effects during analysis.
-
Vortex briefly to mix.
-
Acidify the sample by adding 10 µL of 1% acetic acid in water to improve the retention of the acidic dihydroxy fatty acids on the reversed-phase sorbent.
Solid-Phase Extraction (SPE) Protocol
The following steps should be performed using an SPE vacuum manifold.
-
Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of water through the SPE cartridge. Do not allow the sorbent bed to dry out between conditioning and sample loading.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to slowly pass the sample through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 10% methanol in water. This step removes polar interferences while retaining the dihydroxy fatty acids.
-
-
Elution:
-
Elute the dihydroxy fatty acids from the cartridge with 1 mL of methanol into a clean collection tube.
-
Sample Reconstitution
-
Evaporate the eluted sample to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for your LC-MS/MS analysis (e.g., 50:50 methanol:water).
-
Vortex thoroughly to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Visualization of Pathways and Workflows
Dihydroxy Fatty Acid Biosynthesis and Signaling Pathway
The following diagram illustrates the biosynthesis of 12,13-diHOME, a representative dihydroxy fatty acid, from linoleic acid via the cytochrome P450 epoxygenase pathway and its subsequent role in activating fatty acid transport.
Caption: Biosynthesis and signaling of 12,13-diHOME.
Experimental Workflow for Solid-Phase Extraction
The diagram below outlines the key steps of the solid-phase extraction protocol for dihydroxy fatty acids.
Caption: Solid-phase extraction workflow.
References
Application Notes and Protocols for the Derivatization of (±)19(20)-DiHDPA for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical derivatization of (±)19(20)-dihydroxydocosapentaenoic acid ((±)19(20)-DiHDPA) for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). The methodologies outlined herein are designed to enhance the volatility and thermal stability of the analyte, enabling sensitive and reliable quantification in various biological matrices.
Introduction
This compound is a dihydroxy fatty acid derived from docosahexaenoic acid (DHA) via the cytochrome P450 epoxygenase pathway. As a lipid mediator, it plays a role in various physiological and pathological processes, making its accurate quantification crucial for research and drug development. Gas chromatography-mass spectrometry is a powerful technique for the analysis of fatty acids; however, the polar nature of the hydroxyl and carboxylic acid functional groups in DiHDPA results in poor chromatographic performance and thermal instability.[1] Derivatization is therefore a necessary step to convert these polar groups into less polar, more volatile, and more thermally stable derivatives suitable for GC-MS analysis.[1]
The most common derivatization strategy for compounds containing hydroxyl and carboxyl groups is silylation, typically involving the introduction of a trimethylsilyl (TMS) group.[2] This protocol focuses on the formation of the tris-trimethylsilyl derivative of this compound methyl ester, which allows for excellent chromatographic separation and the generation of characteristic mass spectra for confident identification and quantification.
Quantitative Data Summary
The following table summarizes typical quantitative data that can be expected when analyzing derivatized dihydroxy fatty acids using GC-MS. While specific values for this compound may vary depending on the instrument and exact analytical conditions, these ranges provide a benchmark for method development and validation.
| Parameter | Typical Value/Range | Notes |
| Retention Time (RT) | 15 - 30 min | Highly dependent on the GC column and temperature program. Isomers may be resolved. |
| Limit of Detection (LOD) | 0.1 - 10 pg on column | Dependent on the mass spectrometer's sensitivity and the ionization mode (EI vs. CI). |
| Limit of Quantification (LOQ) | 0.5 - 50 pg on column | Typically 3-5 times the LOD, with acceptable precision and accuracy. |
| Linear Dynamic Range | 3 - 5 orders of magnitude | From LOQ to the upper limit of linearity. |
| Derivatization Yield | > 95% | With optimized reaction conditions. |
| Precision (%RSD) | < 15% | For intra- and inter-day assays. |
| Accuracy (%Recovery) | 85 - 115% | Determined by spiking experiments in the relevant biological matrix. |
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., d4-17,18-DiHETE)
-
Methanol (anhydrous)
-
Hexane (GC grade)
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Diazomethane or Trimethylsilyldiazomethane for methylation
-
Nitrogen gas (high purity)
-
Glass conical reaction vials (1 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5MS)
Protocol 1: Esterification of the Carboxylic Acid Group
To improve the volatility and reduce the polarity of the carboxylic acid moiety, it is first converted to its methyl ester.
-
Sample Preparation: Accurately weigh or pipette the this compound standard or extracted sample into a clean glass reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Methylation: Add 200 µL of a freshly prepared solution of diazomethane in diethyl ether or a 2.0 M solution of trimethylsilyldiazomethane in hexane.
-
Caution: Diazomethane is explosive and toxic. Handle with extreme care in a well-ventilated fume hood. Trimethylsilyldiazomethane is a safer alternative.
-
-
Reaction: Cap the vial and allow the reaction to proceed at room temperature for 15-20 minutes. The appearance of a persistent yellow color indicates the completion of the reaction.
-
Solvent Removal: Gently evaporate the excess reagent and solvent under a stream of nitrogen. The sample is now ready for silylation.
Protocol 2: Silylation of the Hydroxyl Groups
The two hydroxyl groups of the DiHDPA methyl ester are derivatized to their corresponding trimethylsilyl ethers.
-
Reagent Addition: To the dried methyl-esterified sample from Protocol 1, add 50 µL of anhydrous pyridine and 100 µL of BSTFA containing 1% TMCS.[3] The pyridine acts as a catalyst and solvent.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes in a heating block or oven.[3][4]
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Sample Dilution: The derivatized sample can be directly injected into the GC-MS or diluted with hexane to an appropriate concentration.
GC-MS Analysis
The following are general GC-MS parameters that can be used as a starting point for the analysis of the derivatized this compound. Optimization may be required for specific instrumentation.
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp 1: 15°C/min to 250°C.
-
Ramp 2: 5°C/min to 320°C, hold for 5 min.
-
-
MSD Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan (m/z 50-700) for identification and selected ion monitoring (SIM) for quantification.
Mass Spectral Interpretation
The EI mass spectrum of the tris-TMS derivative of this compound methyl ester is expected to show characteristic fragment ions. The most significant fragmentation pathway for vicinal diol TMS ethers is the cleavage of the C-C bond between the two trimethylsiloxy groups.[3][5] This results in two prominent fragment ions that are diagnostic for the position of the original double bond. Other characteristic ions include those resulting from the loss of a methyl group ([M-15]+) and a methoxy group ([M-31]+) from the ester.[3][5]
Visualizations
Caption: Chemical Derivatization Workflow of this compound.
Caption: Overall Experimental Workflow for GC-MS Analysis.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Gas chromatographic mass spectrometric detection of dihydroxy fatty acids preserved in the 'bound' phase of organic residues of archaeological pottery vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (±)19(20)-DiHDPA Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of (±)19,20-dihydroxydocosapentaenoic acid ( (±)19(20)-DiHDPA).
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Preparation & Stability
Q1: My this compound recovery is low after sample extraction. What are the common causes and solutions?
A1: Low recovery of this compound can stem from several factors during sample preparation. Here are some common issues and troubleshooting steps:
-
Inadequate Extraction Method: The choice of extraction method is critical. Solid-phase extraction (SPE) is a widely used and effective method for eicosanoid analysis as it is fast, easy to perform, and efficiently removes interfering matrix components.[1] Liquid-liquid extraction (LLE) is also a common technique.[2] If you are experiencing low recovery, consider optimizing your SPE protocol (e.g., sorbent type, wash and elution solvents) or switching to an LLE method.
-
Improper Solvent Selection: The solvents used for extraction must be appropriate for the polarity of this compound. A common approach for LLE involves a chloroform:methanol mixture.[2] For SPE, a C18 stationary phase is often used, with elution typically performed with methanol or ethyl acetate.
-
Analyte Degradation: Oxylipins like this compound can be unstable and prone to degradation.[3][4] To minimize degradation, it is crucial to handle samples on ice, use antioxidants (e.g., butylated hydroxytoluene - BHT), and store them at -80°C.[2] Avoid repeated freeze-thaw cycles.[2]
-
Binding to Proteins: In biological matrices, this compound can be bound to proteins. A protein precipitation step, often with an organic solvent like acetonitrile or methanol, is necessary to release the analyte before extraction.[2]
Q2: What are the recommended storage conditions for this compound standards and biological samples?
A2: Proper storage is essential to maintain the integrity of your analytes.
-
This compound Standard: The commercially available standard solution in ethanol should be stored at -20°C for long-term stability, which can be up to two years.[5]
-
Biological Samples: Due to the potential for non-enzymatic lipid peroxidation even at -20°C, all biological samples intended for this compound analysis should be stored at -80°C.[2] It is also advisable to minimize the time between sample collection and storage.
Chromatography & Mass Spectrometry
Q3: I am observing poor chromatographic peak shape for this compound. How can I improve it?
A3: Poor peak shape in liquid chromatography (LC) can be due to several factors. Here are some troubleshooting tips:
-
Mobile Phase Composition: The mobile phase plays a crucial role in peak shape. A common mobile phase for eicosanoid analysis consists of a gradient of water with a small percentage of acid (e.g., 0.1% acetic or formic acid) as solvent A and an organic solvent mixture like acetonitrile/methanol or acetonitrile/isopropanol as solvent B.[6][7] Experimenting with the gradient profile and the organic solvent composition can improve peak shape.
-
Column Selection: A C18 reversed-phase column is typically used for the separation of eicosanoids.[8] Ensure your column is not degraded and is appropriate for the application.
-
Sample Solvent: The solvent in which your final extracted sample is dissolved can affect peak shape. Ideally, the sample solvent should be similar in composition to the initial mobile phase conditions to avoid peak distortion.
Q4: I am having trouble with the sensitivity of my LC-MS/MS method for this compound. What can I do to enhance it?
A4: Achieving high sensitivity is often a challenge due to the low endogenous concentrations of eicosanoids.[3][9] Consider the following to improve sensitivity:
-
Mass Spectrometry Parameters: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flows, and temperature.[7] Perform compound-specific optimization of the fragmentor voltage and collision energy for the multiple reaction monitoring (MRM) transitions.[7]
-
Mobile Phase Additives: The addition of a small amount of acid (e.g., 0.1% acetic acid) to the mobile phase can improve ionization efficiency in negative ion mode, which is typically used for eicosanoid analysis.[6]
-
Sample Derivatization: While one of the advantages of LC-MS is the ability to analyze compounds without derivatization, for very low concentrations, derivatization can be employed to enhance ionization efficiency.[2] However, this adds an extra step to the sample preparation and should be carefully validated.
Q5: Are there any known isobaric interferences for this compound that I should be aware of?
A5: Yes, the analysis of eicosanoids is often complicated by the presence of isobaric compounds (compounds with the same mass). While specific common isobaric interferences for this compound are not extensively documented in the provided search results, it is a general challenge in the field. Proper chromatographic separation is crucial to resolve isobars.[8] Developing a robust LC method with sufficient resolution is your primary defense against isobaric interferences. In some cases, if chromatographic separation is not possible, using specific and unique product ions in your MRM method can help distinguish between isobars.[3]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol provides a general guideline for the extraction of this compound from plasma samples using a C18 SPE cartridge. Optimization may be required for your specific application.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., a deuterated analog of this compound)
-
Methanol
-
Water
-
0.1% Acetic Acid in water
-
Elution solvent (e.g., Methanol or Ethyl Acetate)
-
C18 SPE cartridges
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma sample on ice.
-
Add the internal standard to the plasma sample.
-
Precipitate proteins by adding 3 volumes of ice-cold methanol.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 1 column volume of methanol followed by 1 column volume of water.
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 column volume of 0.1% acetic acid in water to remove polar impurities.
-
-
Elution:
-
Elute the this compound and other lipids with 1 column volume of the elution solvent.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes typical Lower Limit of Quantification (LLOQ) values reported for this compound and related compounds in LC-MS/MS analyses. These values can vary depending on the specific instrumentation, method, and matrix.
| Analyte | LLOQ | Matrix | Reference |
| This compound | 5 pg on column | Plasma | [10] |
| (±)19(20)-EpDPE | 1.2 pg on column | Plasma | [7] |
Visualizations
Signaling Pathway
Caption: Biosynthesis of this compound from DHA.
Experimental Workflow
Caption: General workflow for this compound quantification.
References
- 1. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Methods of the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Application to Children’s Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of (±)19(20)-DiHDPA by Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of (±)19(20)-dihydroxy-docosapentaenoic acid (DiHDPA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is (±)19(20)-DiHDPA and why is it analyzed by mass spectrometry?
A1: this compound is a dihydroxy derivative of docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid. It belongs to a class of bioactive lipids known as specialized pro-resolving mediators (SPMs), which are involved in the resolution of inflammation.[1][2][3] Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the preferred method for its analysis due to the high sensitivity and specificity required to detect and quantify these low-abundance molecules in complex biological matrices.[4][5]
Q2: Which ionization mode is best for this compound analysis?
A2: Negative electrospray ionization (ESI) is the most common and effective mode for analyzing this compound and other SPMs.[2] The carboxylic acid group on the molecule is readily deprotonated, forming an abundant [M-H]⁻ anion, which allows for sensitive detection.
Q3: What are the expected precursor and product ions for this compound in negative ion mode?
A3: For this compound, the expected precursor ion ([M-H]⁻) is m/z 361.236. A common product ion for quantification and identification is m/z 229.4.[6]
Q4: How can I improve the ionization efficiency of this compound?
A4: Several strategies can be employed to enhance ionization efficiency:
-
Mobile Phase Additives: The use of a weak acid, such as 0.02% acetic acid, in the mobile phase has been shown to significantly improve the signal intensity of many lipid subclasses in negative ESI mode compared to ammonium acetate or ammonium hydroxide.[7]
-
Derivatization: Since this compound is a vicinal diol, derivatization with boronic acids can improve analyte signals by enhancing ionization efficiency.[8][9] This approach creates a derivative that is more readily ionized.
-
Optimized Source Parameters: Careful optimization of ESI source parameters, such as spray voltage, capillary temperature, and gas pressures, is crucial for maximizing the signal.[6][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal mobile phase composition.2. Inefficient ionization.3. Matrix effects (ion suppression).4. Low abundance in the sample. | 1. Incorporate 0.1% acetic acid into your mobile phase.[1][6][11] Studies have shown that acetic acid can improve lipid signal intensity by 2- to 19-fold for many lipid subclasses.[7]2. Optimize ESI source parameters (e.g., spray voltage, gas flow rates, temperature).[10]3. Improve sample preparation to remove interfering matrix components. Use a stable isotope-labeled internal standard to compensate for matrix effects.[12]4. Consider derivatization with a boronic acid reagent to enhance the signal.[8][9] |
| Poor Peak Shape | 1. Inappropriate mobile phase additive.2. Column degradation or contamination. | 1. The use of mobile phase additives like acetic acid can improve peak shape.[7]2. Use a guard column and flush the analytical column with a strong organic solvent after each run.[13] |
| High Background Noise | 1. Contaminated mobile phase or LC system.2. Matrix interferences. | 1. Use high-purity LC-MS grade solvents and additives. Regularly clean the LC system.2. Optimize the solid-phase extraction (SPE) protocol to better remove interfering substances. |
| Inconsistent Retention Times | 1. Unstable column temperature.2. Inconsistent mobile phase composition. | 1. Use a column oven to maintain a constant temperature.[11]2. Ensure proper mixing and degassing of the mobile phases. |
| Adduct Formation | 1. Presence of salts in the mobile phase or sample. | 1. While formate adducts can sometimes be reproducible and useful for fragmentation, if they are problematic, reduce or remove salt-based buffers like ammonium formate from the mobile phase.[14] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of this compound and other specialized pro-resolving mediators.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting SPMs from biological matrices like plasma or serum.
-
Acidification: Acidify the sample (e.g., 500 µL of serum) with a weak acid to a pH of ~3.5.
-
Internal Standard Spiking: Add a solution of deuterated internal standards (e.g., d5-RvD2) to the acidified sample.
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Loading: Load the acidified sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the SPMs with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis of this compound
This protocol is based on established methods for the analysis of oxylipins.[6]
-
Liquid Chromatography:
-
Column: Kinetex C18 column (100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Methanol/acetonitrile (50/50, v/v) with 0.1% acetic acid.
-
Flow Rate: 0.24 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
-
Mass Spectrometry (Negative ESI):
-
Spray Voltage: 4 kV.
-
Vaporizer Temperature: 250 °C.
-
Capillary Temperature: 300 °C.
-
Sheath Gas Pressure: 30 arbitrary units.
-
Auxiliary Gas Pressure: 5 arbitrary units.
-
Collision Gas: Argon.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound:
-
Precursor Ion (m/z): 361.236
-
Product Ion (m/z): 229.4
-
Collision Energy (eV): 20
-
Tube Lens (V): 63
-
-
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound from biological samples.
Simplified Signaling Pathway for the Formation of this compound
Caption: Biosynthetic pathway of this compound from DHA.
References
- 1. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Application to Children’s Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On-tissue boronic acid derivatization for the analysis of vicinal diol metabolites in maize with MALDI-MS imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples [frontiersin.org]
- 11. Identification and Profiling of Specialized Pro-Resolving Mediators in Human Tears by Lipid Mediator Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [research-repository.griffith.edu.au]
- 14. Mobile phase & negative mode LC-MS analysis - Chromatography Forum [chromforum.org]
Technical Support Center: Optimizing Enzymatic Conversion of 19,20-EpDPE to 19,20-DiHDPA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic conversion of 19,20-Epoxydocosapentaenoic Acid (19,20-EpDPE) to 19,20-Dihydroxydocosapentaenoic Acid (19,20-DiHDPA).
Frequently Asked Questions (FAQs)
Q1: Which enzyme is responsible for the conversion of 19,20-EpDPE to 19,20-DiHDPA?
The primary enzyme responsible for this conversion is soluble epoxide hydrolase (sEH), also known as EPHX2.[1][2][3][4] This enzyme catalyzes the hydrolysis of epoxides, such as 19,20-EpDPE, to their corresponding vicinal diols, in this case, 19,20-DiHDPA.[1][4][5]
Q2: What are the biological roles of 19,20-EpDPE and 19,20-DiHDPA?
19,20-EpDPE, an epoxy fatty acid derived from docosahexaenoic acid (DHA), is generally considered to have anti-inflammatory and vasodilatory properties.[6][7] In contrast, its hydrolyzed product, 19,20-DiHDPA, is often considered to be less active or, in some contexts, pro-inflammatory.[1][2] Therefore, the enzymatic conversion by sEH is a critical step in regulating the balance of these signaling lipids.
Q3: What are the key factors influencing the efficiency of the enzymatic conversion?
Several factors can significantly impact the conversion of 19,20-EpDPE to 19,20-DiHDPA. These include:
-
Enzyme Purity and Concentration: The purity and concentration of the sEH enzyme are critical for reproducible results.
-
Substrate Quality and Concentration: The purity of the 19,20-EpDPE substrate and its concentration relative to the enzyme are key determinants of reaction velocity.
-
Reaction Buffer Conditions: pH, ionic strength, and the presence of co-factors or inhibitors in the reaction buffer can modulate enzyme activity.
-
Temperature: Like most enzymes, sEH has an optimal temperature range for activity.
-
Incubation Time: The duration of the reaction will determine the extent of substrate conversion.
Q4: How can I monitor the progress of the reaction?
The conversion of 19,20-EpDPE to 19,20-DiHDPA can be monitored using various analytical techniques, including:
-
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for separating and quantifying both the substrate and the product.[5]
-
Fluorometric Assays: While not directly measuring 19,20-EpDPE, fluorogenic surrogate substrates can be used to determine sEH activity in a high-throughput manner.[3][5]
-
Radiometric Assays: These assays use a radiolabeled substrate to track its conversion to the product.[5][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of 19,20-EpDPE | Inactive Enzyme | - Verify the activity of your sEH enzyme using a standard substrate or a new batch of enzyme. - Ensure proper storage of the enzyme at -80°C.[9] |
| Substrate Degradation | - 19,20-EpDPE is a lipid and can be prone to oxidation or hydrolysis.[10] Store it under an inert atmosphere at a low temperature. - Use fresh substrate for each experiment. | |
| Suboptimal Reaction Conditions | - Optimize the pH of your reaction buffer (typically around 7.0-7.4 for sEH). - Verify the reaction temperature is optimal for sEH activity (generally around 30-37°C).[3] | |
| Presence of Inhibitors | - Ensure all reagents and buffers are free of sEH inhibitors. Common inhibitors include certain ureas, amides, and carbamates.[11][12] - If using complex biological samples, consider purification steps to remove potential inhibitors. | |
| Inconsistent Results Between Experiments | Variability in Reagent Preparation | - Prepare fresh buffers and substrate solutions for each set of experiments. - Use calibrated pipettes and ensure accurate measurement of all components. |
| Enzyme Instability | - Avoid repeated freeze-thaw cycles of the sEH enzyme stock. Aliquot the enzyme into single-use vials. - Include a protein stabilizer like bovine serum albumin (BSA) in the reaction buffer to help maintain enzyme stability.[8] | |
| Sample Handling Issues | - Ensure consistent incubation times and temperatures across all samples. - For lipidomics analysis, be mindful of potential lipid degradation during sample extraction and processing.[10] | |
| High Background Signal in Assays | Non-Enzymatic Substrate Degradation | - Run a control reaction without the enzyme to assess the level of spontaneous 19,20-EpDPE hydrolysis. - Optimize sample handling and storage to minimize non-enzymatic degradation.[10] |
| Interfering Substances in the Sample | - If using a fluorometric or colorimetric assay, test for interference from your sample matrix by running a sample-only control (no enzyme or substrate). - Purify your sample if significant interference is observed. |
Experimental Protocols
Protocol 1: Recombinant Human Soluble Epoxide Hydrolase (hsEH) Expression and Purification
This protocol describes the expression and purification of recombinant hsEH from E. coli, which can be a cost-effective method.[13][14]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the hsEH gene
-
Luria-Bertani (LB) broth and agar plates
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged protein)
-
Lysis buffer, wash buffer, and elution buffer
Procedure:
-
Transform the expression vector into competent E. coli cells and select for positive colonies.
-
Inoculate a starter culture and grow overnight.
-
Use the starter culture to inoculate a larger volume of LB broth and grow to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG and continue to grow for several hours at a reduced temperature (e.g., 18-25°C).
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto the equilibrated affinity chromatography column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the purified hsEH with elution buffer.
-
Dialyze the purified protein against a suitable storage buffer and store at -80°C.
Protocol 2: In Vitro Enzymatic Conversion of 19,20-EpDPE to 19,20-DiHDPA
This protocol provides a general framework for the enzymatic reaction.
Materials:
-
Purified soluble epoxide hydrolase (sEH)
-
19,20-EpDPE substrate
-
Reaction Buffer (e.g., 25mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/ml BSA)[15]
-
Organic solvent for substrate (e.g., ethanol or DMSO)
-
Quenching solution (e.g., methanol or ethyl acetate)
Procedure:
-
Prepare a stock solution of 19,20-EpDPE in an appropriate organic solvent.
-
In a microcentrifuge tube, add the reaction buffer.
-
Add the purified sEH to the reaction buffer to the desired final concentration. Pre-incubate for 5 minutes at the desired reaction temperature (e.g., 30°C).[3]
-
Initiate the reaction by adding the 19,20-EpDPE substrate. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme denaturation.
-
Incubate the reaction for a specific period (e.g., 10-60 minutes) at the chosen temperature.
-
Stop the reaction by adding a quenching solution.
-
Process the sample for analysis by LC-MS or another appropriate method to quantify the amounts of 19,20-EpDPE and 19,20-DiHDPA.
Signaling Pathways and Workflows
Caption: Experimental workflow for the enzymatic conversion of 19,20-EpDPE.
Caption: Simplified signaling pathway of 19,20-EpDPE metabolism by sEH.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. Measurement of soluble epoxide hydrolase (sEH) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 19,20-EpDPE, a bioactive CYP450 metabolite of DHA monoacyglyceride, decreases Ca²⁺ sensitivity in human pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Identification and optimization of soluble epoxide hydrolase inhibitors with dual potency towards fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 14. Expression, purification, and characterisation of human soluble Epoxide Hydrolase (hsEH) and of its functional C-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
stability issues of (±)19(20)-DiHDPA during storage
Welcome to the technical support center for (±)19(20)-dihydroxydocosapentaenoic acid (DiHDPA). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this polyunsaturated fatty acid (PUFA) metabolite.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with (±)19(20)-DiHDPA.
Issue 1: Inconsistent or Unexpected Experimental Results
-
Potential Cause: Degradation of this compound due to improper storage or handling. As a dihydroxy derivative of docosahexaenoic acid (DHA), this compound is susceptible to oxidation.[1][2][3][4]
-
Solution:
-
Verify Storage Conditions: Ensure the compound is stored at or below -20°C, under an inert atmosphere (argon or nitrogen), and protected from light. For long-term storage, -80°C is recommended.
-
Check Solvent Quality: Use high-purity, peroxide-free solvents for reconstitution. The manufacturer provides solubility information, for instance, in ethanol, DMSO, and DMF.[5]
-
Minimize Freeze-Thaw Cycles: Aliquot the stock solution into single-use vials to avoid repeated temperature fluctuations.
-
Assess Purity: If degradation is suspected, verify the purity of your sample using an appropriate analytical method, such as HPLC-MS/MS.
-
Issue 2: Visible Particulate Matter or Cloudiness in Solution
-
Potential Cause:
-
Precipitation: The concentration of this compound may exceed its solubility limit in the chosen solvent, especially at lower temperatures.
-
Degradation Products: Oxidation can lead to the formation of insoluble polymers or other degradation products.[2]
-
-
Solution:
-
Gentle Warming: Briefly warm the solution to 37°C to see if the precipitate dissolves.
-
Sonication: Use a bath sonicator for a short period to aid dissolution.
-
Solvent Check: Confirm that you are using a solvent in which this compound is highly soluble (e.g., ethanol, DMSO).[5]
-
Purity Analysis: If the precipitate does not dissolve, it may consist of degradation products. Analyze the sample's purity.
-
Issue 3: Loss of Biological Activity
-
Potential Cause: The dihydroxy functional groups and the double bonds in the fatty acid chain are critical for its biological activity. Oxidation or other chemical modifications at these sites can lead to a loss of function.[3][4]
-
Solution:
-
Use Fresh Aliquots: Always use a fresh, unopened aliquot for critical experiments.
-
Incorporate Antioxidants: For in vitro assays, consider the inclusion of an antioxidant like butylated hydroxytoluene (BHT) in your experimental buffers, if compatible with your system, to prevent oxidation during the experiment.[6]
-
Confirm Identity and Purity: Use analytical methods to confirm that the stored compound is structurally intact.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid at -20°C or -80°C. If in an organic solvent, it should be stored in a tightly sealed glass vial under an inert atmosphere (argon or nitrogen) at -20°C or lower and protected from light.[7] Avoid using plastic containers for storage in organic solvents as plasticizers can leach into the solution.[7]
Q2: How many times can I freeze and thaw my stock solution of this compound?
A2: It is strongly recommended to minimize freeze-thaw cycles. The best practice is to aliquot your stock solution into single-use volumes immediately after preparation. This prevents degradation of the entire stock from repeated temperature changes and exposure to air.
Q3: What solvents should I use to dissolve this compound?
A3: this compound is soluble in organic solvents such as ethanol, DMSO, and DMF at concentrations up to 50 mg/mL.[5] For aqueous buffers, it is sparingly soluble. To prepare an aqueous solution, it is recommended to first dissolve the compound in an organic solvent and then dilute it with the aqueous buffer.
Q4: What are the main degradation pathways for this compound?
A4: As a polyunsaturated fatty acid derivative, the primary degradation pathway for this compound is oxidation.[1][3][4] This can be initiated by exposure to oxygen, light, and trace metal ions. The multiple double bonds in its structure are particularly susceptible to peroxidation, leading to the formation of various byproducts and a potential loss of biological activity.[2][3]
Q5: Can I use antioxidants to improve the stability of this compound?
A5: Yes, adding antioxidants can help prevent oxidation.[8] A common antioxidant used for storing lipids is butylated hydroxytoluene (BHT). However, ensure that the chosen antioxidant does not interfere with your downstream applications. Co-supplementation with antioxidants like vitamin C and vitamin E may also reduce autoxidation.[1]
Data on PUFA Stability
| Storage Condition | Temperature | Duration | Expected PUFA Stability | Reference |
| Solid, under Nitrogen | -80°C | > 1 year | High | [9] |
| Solid, under Nitrogen | -20°C | Up to 1 year | Good | [9][10] |
| In Ethanol, under Nitrogen | -20°C | Months | Moderate to Good | [7] |
| Aqueous Buffer (pH 7.4) | 4°C | Days | Low | [11] |
| Aqueous Buffer (pH 7.4) | Room Temperature | Hours | Very Low | [11] |
| Repeated Freeze-Thaw | -20°C to Room Temp | Multiple Cycles | Low |
Experimental Protocols
Protocol 1: Assessment of this compound Purity and Degradation by HPLC-MS
This protocol provides a general method to assess the purity of this compound and detect potential degradation products.
-
Objective: To quantify the parent compound and identify potential oxidation products.
-
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) in the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.6 µm particle size).[12]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[12]
-
Gradient: A linear gradient starting from a low percentage of mobile phase B, increasing to a high percentage over 15-20 minutes to elute the lipid.
-
Flow Rate: 0.3 mL/min.[12]
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
-
Data Analysis:
-
Integrate the peak area of the parent compound. A decrease in this area over time or under stress conditions indicates degradation.
-
Examine the chromatogram for the appearance of new peaks, which may correspond to degradation products.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential oxidative degradation pathway.
References
- 1. twinwoodcattle.com [twinwoodcattle.com]
- 2. Oxidative Lipidomics: Analysis of Oxidized Lipids and Lipid Peroxidation in Biological Systems with Relevance to Health and Disease - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of fatty acids in hyperlipoproteinemic plasma during long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evolution of fatty acid profile and lipid oxidation during enteral formula storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
minimizing matrix effects in (±)19(20)-DiHDPA analysis
Welcome to the technical support center for the analysis of (±)19(20)-dihydroxydocosapentaenoic acid (DiHDPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate, reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in (±)19(20)-DiHDPA analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This can lead to the suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and sensitivity of quantitative analysis.[1][2] For lipidomics, and specifically the analysis of DiHDPA in biological samples like plasma or serum, phospholipids are a primary cause of matrix effects, particularly with electrospray ionization (ESI).[1][3] These effects can lead to erroneous results, reduced reproducibility, and decreased method robustness.[2][4]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of DiHDPA in a neat (clean) solvent to the response of DiHDPA spiked into a blank matrix sample after the extraction process.[1][2] The percentage difference in the signal indicates the extent of ion suppression or enhancement.[1][5] A matrix factor (MF) is calculated by the ratio of the analyte response in the post-extraction matrix versus the neat solution; an MF < 1 indicates suppression, while an MF > 1 suggests enhancement.[2]
-
Post-Column Infusion Method: This is a qualitative method used to identify chromatographic regions where matrix effects occur.[1][6] A constant flow of a DiHDPA standard is infused into the mass spectrometer, after the analytical column. A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement at that specific retention time.[1][6][7]
Q3: My signal intensity is low and inconsistent across replicates. Could this be a matrix effect, and what are the immediate troubleshooting steps?
A3: Yes, low and inconsistent signal intensity are classic signs of ion suppression caused by matrix effects.[1] Here are immediate steps you can take:
-
Dilute the Sample: Simply diluting your sample can reduce the concentration of interfering matrix components.[1][6] This is a quick first step, provided your DiHDPA concentration remains above the instrument's limit of detection.
-
Optimize Chromatography: Modifying your LC method to better separate DiHDPA from co-eluting matrix components can significantly reduce interference.[1] This could involve adjusting the mobile phase gradient, changing the mobile phase composition, or using a different analytical column.[1]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most recognized technique to correct for matrix effects.[8] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will be affected by matrix suppression or enhancement in the same way, allowing for accurate quantification based on the analyte-to-IS ratio.[9][10]
Troubleshooting Guides
Issue 1: Significant Ion Suppression Detected
If you have confirmed significant ion suppression using the methods described above, the most effective way to combat the issue is by improving your sample preparation technique.[3] The goal is to remove interfering substances, primarily phospholipids, before LC-MS/MS analysis.[11][12]
Recommended Solutions & Experimental Protocols:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte of interest.[13] It is often preferred over other methods for its efficiency in removing salts and polar matrix compounds.[13] Specific SPE sorbents are designed for phospholipid removal.[13][14]
-
Detailed Protocol: Generic SPE for Phospholipid Removal
-
Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.[1]
-
Equilibration: Pass an equilibration solvent (e.g., water) through the cartridge to prepare it for the sample.[1]
-
Loading: Load the pre-treated sample (e.g., protein-precipitated plasma) onto the SPE cartridge.[1]
-
Washing: Pass a wash solvent (e.g., 25:75 methanol:water) through the cartridge to remove weakly bound interferences like salts.[1][13]
-
Elution: Pass an elution solvent (e.g., 90:10 acetonitrile/methanol) through the cartridge to collect the target analytes, leaving the strongly bound phospholipids behind.[1][13]
-
The eluate can then be dried and reconstituted in a solvent compatible with your LC system.[13]
-
-
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. For acidic analytes like DiHDPA, adjusting the pH of the aqueous matrix to be at least two pH units lower than the pKa will render it uncharged, facilitating its extraction into an organic solvent.[3]
-
Detailed Protocol: Double LLE for Enhanced Selectivity
-
Initial Extraction (Interference Removal): Extract the sample with a non-polar solvent like hexane to remove hydrophobic interferences (e.g., cholesterol esters), while DiHDPA remains in the aqueous phase. Discard the hexane layer.[3]
-
Analyte Extraction: Acidify the remaining aqueous phase and extract it with a moderately nonpolar solvent, such as methyl tert-butyl ether or ethyl acetate, to isolate the DiHDPA.[3]
-
Evaporate the organic solvent and reconstitute the residue for analysis.
-
-
-
Protein Precipitation (PPT) with Phospholipid Removal: While simple protein precipitation (e.g., with acetonitrile or methanol) is fast, it does not effectively remove phospholipids. Using specialized phospholipid removal plates (e.g., Ostro, HybridSPE) in a pass-through or filtration format after protein precipitation can effectively remove over 99% of phospholipids.[11][15]
-
Detailed Protocol: PPT with a Phospholipid Removal Plate
-
Precipitation: To 100 µL of plasma, add 400 µL of acetonitrile containing your internal standard. Vortex for 10 seconds and centrifuge to pellet the precipitated proteins.[13]
-
Loading: Directly load the resulting supernatant onto the phospholipid removal plate.[13]
-
Filtration: Apply a gentle vacuum or positive pressure to draw the sample through the sorbent. The sorbent captures phospholipids while allowing the analyte to pass through into a collection plate.[15]
-
The collected eluate is ready for direct injection or can be further diluted.
-
-
Issue 2: Inadequate Compensation with Internal Standard
Even with a stable isotope-labeled internal standard (SIL-IS), severe matrix effects can lead to a loss of sensitivity that cannot be overcome if the signal is suppressed below the limit of detection.[3]
Recommended Solutions:
-
Improve Sample Cleanup: The most effective strategy is to reduce the source of the matrix effect.[3] Employ one of the rigorous sample preparation techniques described in Issue 1 (e.g., SPE with phospholipid removal) to obtain a cleaner extract before analysis.
-
Optimize Chromatography: Increase the chromatographic resolution between DiHDPA and the region of ion suppression.
-
Extend the Gradient: A longer, shallower gradient can improve the separation of analytes from matrix components.
-
Change Column Chemistry: Use a different column (e.g., C8 instead of C18, or a phenyl-hexyl phase) that provides a different selectivity for DiHDPA versus the interfering compounds.
-
-
Reduce Injection Volume: Injecting a smaller volume of the sample can reduce the total amount of matrix components entering the mass spectrometer, thereby lessening the suppression effect.[4]
Data Summary
The following tables summarize quantitative data related to method performance and matrix effect mitigation.
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Sample Preparation Method | Typical Phospholipid Removal Efficiency | Expected Analyte Recovery | Key Advantage |
| Protein Precipitation (Acetonitrile) | Low | >90% | Fast and simple |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable, dependent on solvent choice | Can be highly selective |
| Solid-Phase Extraction (SPE) | High | >85% | Good for cleanup and concentration[13] |
| PPT + Phospholipid Removal Plate | >99% | >90% | Excellent removal efficiency, simple workflow[11] |
Table 2: LC-MS/MS Method Parameters for Eicosanoid Analysis
| Parameter | Typical Value/Condition | Rationale |
| Column | Reversed-phase C18 or C8 (e.g., 2.1 x 100 mm, <2.6 µm) | Good retention for hydrophobic molecules like DiHDPA[16] |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate | Acid improves protonation for positive ion mode; Acetate aids negative ion mode[17][18] |
| Mobile Phase B | Acetonitrile/Isopropanol | Strong organic solvents for eluting lipids[16] |
| Ionization Mode | Negative Electrospray Ionization (ESI) | Carboxylic acid group on DiHDPA is readily deprotonated[17][19] |
| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification[18][20] |
Visualizations
The following diagrams illustrate key workflows and concepts for minimizing matrix effects.
Caption: Workflow for LC-MS/MS analysis showing where matrix effects occur and can be addressed.
Caption: Troubleshooting decision tree for addressing suspected matrix effects in an assay.
Caption: Mechanism of phospholipid removal using Solid Phase Extraction (SPE).
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. myadlm.org [myadlm.org]
- 6. e-b-f.eu [e-b-f.eu]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Sample Preparation: Techniques | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. restek.com [restek.com]
- 15. lcms.cz [lcms.cz]
- 16. Methods of the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and Validation of a LC⁻MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Wide-scope targeted analysis of bioactive lipids in human plasma by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lipidmaps.org [lipidmaps.org]
Technical Support Center: Improving Peak Resolution of DiHDPA Isomers in HPLC
Welcome to the technical support center for the HPLC analysis of dihydroxy-docosapentaenoic acid (DiHDPA) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to resolve common challenges encountered during the chromatographic separation of these closely related compounds.
Frequently Asked Questions (FAQs)
Q1: What are DiHDPA isomers and why is their separation challenging?
DiHDPA (dihydroxy-docosapentaenoic acid) are metabolites of docosahexaenoic acid (DHA), an important omega-3 fatty acid. They can exist as multiple positional isomers (e.g., 13,14-DiHDPA, 19,20-DiHDPA), where the hydroxyl groups are on different carbon atoms, and as enantiomers (R/S stereoisomers) at each chiral center. Their similar chemical structures and physicochemical properties make achieving baseline separation by HPLC a significant challenge.
Q2: What are the most common reasons for poor resolution of DiHDPA isomers in reversed-phase HPLC?
Poor resolution of DiHDPA isomers is often due to:
-
Inappropriate Stationary Phase: The chosen column may not offer sufficient selectivity to differentiate between the subtle structural differences of the isomers.
-
Suboptimal Mobile Phase Composition: The organic modifier, aqueous phase pH, and additives are critical for achieving separation. An incorrect mobile phase strength can lead to co-elution.
-
Isocratic Elution: For a sample containing multiple isomers with varying polarities, an isocratic method may not provide enough resolving power.
-
Poor Peak Shape: Broad, tailing, or splitting peaks will inherently have poor resolution. This can be caused by secondary interactions with the stationary phase, column overload, or improper sample solvent.
Q3: How can I improve the separation of positional DiHDPA isomers?
For positional isomers, optimizing the reversed-phase separation is key. Consider the following:
-
Column Selection: A high-resolution C18 or C8 column with a smaller particle size (e.g., sub-2 µm for UHPLC) can increase efficiency. Phenyl-hexyl columns can offer alternative selectivity.
-
Mobile Phase Optimization:
-
Organic Modifier: Acetonitrile often provides sharper peaks than methanol. Trying different organic modifiers can alter selectivity.
-
Aqueous Phase pH: Adding a small amount of a weak acid, like 0.1% formic acid or acetic acid, to the mobile phase (targeting a pH of 2.5-3.5) is crucial. This suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Gradient Elution: A shallow gradient with a slow ramp rate can significantly improve the resolution of closely eluting isomers.
-
Q4: What is the best approach for separating DiHDPA enantiomers?
Enantiomers require a chiral environment for separation. The most direct and common method is to use a chiral stationary phase (CSP) . Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak AD, Chiralpak IA), are often effective for separating hydroxylated fatty acid enantiomers. These separations are typically performed in normal-phase or polar organic modes.
Troubleshooting Guides
Issue 1: Poor Resolution / Co-eluting Peaks
| Possible Cause | Solution |
| Mobile phase is too "strong" (high organic content). | Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) to increase retention and allow more time for separation. |
| Inappropriate stationary phase. | Consider a column with a different selectivity (e.g., a phenyl-hexyl phase if using a C18) or a column with smaller particles for higher efficiency. |
| Gradient is too steep. | Employ a shallower gradient with a slower ramp rate around the elution time of the DiHDPA isomers. |
| Column temperature is not optimal. | Systematically evaluate different column temperatures (e.g., 30°C, 40°C, 50°C) as temperature can affect selectivity. |
Issue 2: Peak Tailing
| Possible Cause | Solution |
| Secondary interactions with residual silanols on the column. | Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol activity. Use a high-purity, end-capped column. |
| Column overload. | Reduce the injection volume or dilute the sample. |
| Extra-column dead volume. | Minimize the length and internal diameter of tubing between the injector, column, and detector. |
| Column contamination. | Implement a regular column washing protocol. A guard column can also protect the analytical column. |
Issue 3: Peak Splitting
| Possible Cause | Solution |
| Injection solvent is much stronger than the mobile phase. | Dissolve the sample in the initial mobile phase composition whenever possible. |
| Partially blocked column inlet frit. | Filter all samples and mobile phases. Try back-flushing the column with a compatible solvent. |
| Column void or bed collapse. | This is often irreversible and may require column replacement. Using a guard column can help prevent this. |
Experimental Protocols
Protocol 1: Reversed-Phase UHPLC-MS/MS for Positional Isomer Separation
This protocol provides a general framework for the separation of positional DiHDPA isomers. Optimization will be required based on the specific isomers of interest and the sample matrix.
1. Sample Preparation (from Biological Matrix, e.g., Plasma):
- To 100 µL of plasma, add an internal standard solution.
- Perform protein precipitation by adding 400 µL of ice-cold methanol. Vortex thoroughly.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube.
- Perform solid-phase extraction (SPE) for further cleanup and concentration if necessary.
- Evaporate the solvent under a stream of nitrogen.
- Reconstitute the sample in 100 µL of the initial mobile phase.
2. UHPLC-MS/MS Conditions:
-
HPLC System: A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: A high-resolution reversed-phase column (e.g., Waters ACQUITY UPLC HSS T3 C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
Time (min) %B 0.0 30 2.0 45 12.0 70 15.0 95 17.0 95 17.1 30 | 20.0 | 30 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: ESI in negative ion mode. Monitor for the precursor ion of DiHDPA and its characteristic product ions.
Protocol 2: Chiral HPLC for Enantiomeric Separation
This protocol is for the separation of DiHDPA enantiomers.
1. Sample Preparation:
- Extract and purify the DiHDPA fraction using reversed-phase HPLC as described in Protocol 1.
- Collect the fraction containing the DiHDPA isomers.
- Evaporate the solvent and reconstitute in the chiral mobile phase.
2. Chiral HPLC Conditions:
-
HPLC System: HPLC with a UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak IA-U, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v) with 0.1% acetic acid. The exact ratio will require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Data Presentation
The following tables summarize typical starting conditions for method development.
Table 1: Reversed-Phase HPLC Conditions for Positional Isomer Separation
| Parameter | Condition 1 (UHPLC) | Condition 2 (HPLC) |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Methanol + 0.1% Acetic Acid |
| Flow Rate | 0.4 mL/min | 1.0 mL/min |
| Temperature | 40°C | 35°C |
| Detection | MS/MS (Negative ESI) | UV (210 nm) or MS |
Table 2: Chiral HPLC Conditions for Enantiomeric Separation
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralpak IA-U (amylose-based) | Chiralpak AD (cellulose-based) |
| Mobile Phase | n-Hexane / 2-Propanol / Acetic Acid (90:10:0.1) | n-Hexane / Ethanol / Formic Acid (85:15:0.1) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 30°C |
| Detection | UV (210 nm) | UV (210 nm) |
Visualizations
Caption: A logical workflow for troubleshooting poor peak resolution.
Caption: General experimental workflow for HPLC analysis of DiHDPA isomers.
troubleshooting low yield in (±)19(20)-DiHDPA synthesis
Welcome to the technical support center for the synthesis of (±)19(20)-dihydroxydocosapentaenoic acid (DiHDPA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during the synthesis of this important docosanoid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and offers step-by-step guidance to address specific challenges in the multi-step synthesis of (±)19(20)-DiHDPA. The synthesis of this compound typically involves several key transformations, including coupling reactions to build the carbon skeleton, stereoselective reduction of alkynes, and dihydroxylation of an alkene. Low yields can arise at any of these stages.
Q1: My overall yield for the multi-step synthesis of this compound is consistently low. How can I identify the problematic step?
A1: A low overall yield is often the result of suboptimal yields in one or more individual steps. To pinpoint the issue, it is crucial to analyze the outcome of each key reaction.
Troubleshooting Steps:
-
Analyze Each Step: Do not proceed to the next step without purifying and calculating the yield of each intermediate. This will help you identify which specific transformation is underperforming.
-
Thin-Layer Chromatography (TLC) Monitoring: Use TLC to monitor the progress of each reaction. Stalled reactions or the appearance of significant side products are indicators of a problem.
-
Spectroscopic Analysis: Characterize each intermediate using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Impurities carried over from a previous step can inhibit subsequent reactions.
Below is a logical workflow to help identify the source of low yield:
Q2: I am observing significant formation of alkyne homocoupling (Glaser coupling) byproducts and low yield in my Sonogashira coupling step. What are the likely causes and solutions?
A2: The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds, but it can be plagued by the dimerization of the terminal alkyne, especially with complex substrates.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Oxygen promotes the oxidative dimerization of copper acetylides. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are thoroughly degassed.[1] |
| High Copper(I) Concentration | While catalytic, an excess of copper can favor the homocoupling pathway. Reduce the loading of the Cu(I) co-catalyst.[1] |
| Slow Cross-Coupling | If the desired cross-coupling is slow, the competing homocoupling reaction can become dominant. Address the slow cross-coupling by trying a stronger base, or switching to a more electron-rich phosphine ligand.[1] |
| Inherent Reactivity of Alkyne | Some terminal alkynes are particularly prone to homocoupling. The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[1] |
| Inactive Catalyst | The Pd(0) active species may not be forming correctly or has decomposed. Use a fresh source of palladium catalyst or switch to a more robust, air-stable precatalyst.[1] |
Q3: The reduction of the internal alkyne to a cis-alkene is not going to completion or is producing the trans-alkene isomer. How can I improve the stereoselectivity and yield?
A3: Achieving high stereoselectivity in the reduction of an internal alkyne to a cis-alkene is critical. The choice of catalyst and reaction conditions are paramount. P-2 nickel is a common catalyst for this transformation.
Troubleshooting Steps:
-
Catalyst Preparation and Activity: Ensure the P-2 Nickel catalyst is freshly prepared and active. The activity of nickel boride catalysts can diminish over time.
-
Use of a Modifier: The addition of ethylenediamine as a modifier to the P-2 Ni catalyst system can significantly enhance the stereospecificity for the formation of cis-olefins, with cis:trans ratios as high as 200:1 being reported.[2][3]
-
Hydrogen Pressure and Temperature: Elevated hydrogen pressure and temperature can sometimes lead to over-reduction to the alkane or isomerization to the more stable trans-alkene. Optimize these parameters, starting with milder conditions.
-
Substrate Purity: Impurities in the alkyne substrate can poison the catalyst. Ensure the starting material is of high purity.
Q4: The asymmetric dihydroxylation step is resulting in a low yield of the desired diol. What factors could be contributing to this?
A4: Sharpless asymmetric dihydroxylation is a reliable method for creating vicinal diols, but its efficiency can be affected by several factors.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Co-oxidant | Low yields have been reported with stoichiometric oxidants like H₂O₂ or KClO₃.[4][5][6] Using N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (K₃[Fe(CN)₆]) as the co-oxidant often leads to improved yields.[4][5][6] |
| Incorrect pH | The pH of the reaction mixture can significantly impact the reaction rate and enantioselectivity. For electron-deficient olefins, a slightly acidic pH may accelerate the reaction. Conversely, a higher pH can increase the rate for internal olefins.[7] |
| Secondary Catalytic Cycle | If the osmylate ester intermediate is oxidized before it dissociates, a secondary catalytic cycle can occur, which generally leads to lower enantioselectivities. This can be suppressed by using a higher molar concentration of the chiral ligand.[7] |
| Substrate Reactivity | Electron-rich double bonds are more reactive in Sharpless asymmetric dihydroxylation.[7][8] If the double bond in your polyunsaturated substrate is electron-deficient, the reaction may be sluggish. |
Experimental Protocols
General Protocol for Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
To a dried flask under an inert atmosphere (Argon or Nitrogen), add the aryl or vinyl halide (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq.), and CuI (0.1 eq.).
-
Add a degassed solvent system, typically a mixture of toluene and an amine base like triethylamine.
-
Add the terminal alkyne (1.2 eq.) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 60-80 °C) and monitor its progress by TLC.
-
Upon completion, quench the reaction, and purify the product using column chromatography.
Protocol for P-2 Nickel Catalyst Preparation and Alkyne Reduction
-
Catalyst Preparation: In a flask under hydrogen, a solution of nickel(II) acetate in ethanol is treated with a solution of sodium borohydride in ethanol. The resulting black precipitate is the P-2 nickel catalyst.
-
Reduction: The prepared catalyst is used in conjunction with ethylenediamine for the hydrogenation of the alkyne to the corresponding cis-alkene under a hydrogen atmosphere. The reaction is typically carried out at room temperature.
Signaling Pathways and Synthesis Workflow
The synthesis of this compound is a key step in studying its biological activity. DiHDPA is a docosanoid, a class of signaling molecules derived from docosahexaenoic acid (DHA) that are involved in the resolution of inflammation.
The chemical synthesis provides a means to produce this molecule for further investigation. A plausible synthetic workflow is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins | Semantic Scholar [semanticscholar.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
preventing degradation of (±)19(20)-DiHDPA in cell culture
Welcome to the technical support center for (±)19(20)-DiHDPA. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the degradation of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Proper storage is critical to prevent degradation. For long-term storage, this compound should be stored at -80°C in a solution with an organic solvent such as ethanol or acetonitrile. For short-term use, a stock solution can be kept at -20°C. It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q2: How can I minimize the oxidation of this compound during my cell culture experiments?
A2: Oxidation is a primary cause of degradation for polyunsaturated fatty acid metabolites. To minimize oxidation, it is recommended to handle stock solutions under an inert gas like argon or nitrogen. When preparing media, degas the media and supplement it with antioxidants. The use of serum-free media can also reduce oxidative stress.
Q3: What are the potential enzymatic degradation pathways for this compound in cell culture?
A3: While specific enzymatic pathways for this compound are not extensively documented, similar diol compounds can be metabolized by cellular enzymes. Potential pathways include further oxidation by cytochrome P450 enzymes or conjugation reactions. The rate and extent of metabolism will be cell-type dependent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Aliquot stock solutions to minimize freeze-thaw cycles. Regularly check the purity of the stock solution using analytical methods like LC-MS. |
| Low or no cellular uptake | Binding of this compound to serum proteins in the culture medium. | Consider reducing the serum concentration or using a serum-free medium. The use of a carrier protein like fatty acid-free BSA may also enhance bioavailability. |
| Rapid loss of compound in conditioned media | Extracellular enzymatic degradation or cellular metabolism. | Perform a time-course experiment to measure the concentration of this compound in the culture medium over time. If rapid loss is observed, consider using specific enzyme inhibitors if the degradation pathway is known. |
| High background in negative controls | Contamination of cell culture medium or supplements. | Ensure all reagents and plasticware are of high quality and free from contaminants that could interfere with the assay. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
-
Preparation of this compound working solution: Prepare a working solution of this compound in your desired cell culture medium at the final experimental concentration.
-
Incubation: Incubate the medium containing this compound at 37°C in a cell culture incubator for various time points (e.g., 0, 2, 4, 8, 12, 24 hours). Include a control sample stored at -80°C.
-
Sample Collection: At each time point, collect an aliquot of the medium.
-
Extraction: Perform a liquid-liquid extraction to isolate this compound from the medium. A common method is to use ethyl acetate or a mixture of hexane and isopropanol.
-
Analysis: Analyze the extracted samples by LC-MS/MS to quantify the remaining amount of this compound.
-
Data Interpretation: Compare the concentration of this compound at each time point to the initial concentration (time 0) to determine the stability profile.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting decision tree for inconsistent results.
addressing analytical variability in (±)19(20)-DiHDPA measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (±)19(20)-dihydroxydocosapentaenoic acid [(±)19(20)-DiHDPA]. Our goal is to help you address analytical variability and ensure accurate and reproducible measurements in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
A1: this compound is a diol metabolite formed from the omega-3 fatty acid docosahexaenoic acid (DHA). This conversion is initiated by cytochrome P450 (CYP) epoxygenases, which produce the intermediate 19(20)-epoxydocosapentaenoic acid (19,20-EDP). This epoxide is then hydrolyzed by soluble epoxide hydrolase (sEH) to form 19,20-DiHDPA.[1][2] Accurate measurement of 19,20-DiHDPA is crucial as it is implicated in various physiological and pathological processes, including inflammation, angiogenesis, and metabolic disorders.[1][3]
Q2: What are the primary sources of analytical variability in this compound measurements?
A2: Analytical variability in this compound measurements can arise from several factors throughout the experimental workflow. Key sources include:
-
Sample Collection and Handling: Improper collection, storage, or freeze-thaw cycles can lead to degradation of the analyte.[4]
-
Sample Preparation: Inefficient extraction, matrix effects from complex biological samples, and the presence of interfering substances can all impact accuracy.
-
Instrumental Analysis: Variability in instrument performance, such as fluctuations in ionization efficiency in mass spectrometry, can lead to inconsistent results.[5][6]
-
Quantification: The choice and use of internal standards, as well as the preparation of calibration curves, are critical for accurate quantification.
Q3: How should I store my biological samples to ensure the stability of this compound?
A3: To minimize degradation, biological samples should be processed promptly after collection. If immediate analysis is not possible, samples should be stored at -80°C.[4] For long-term storage, maintaining temperatures at or below -80°C is crucial to preserve the integrity of polyunsaturated fatty acids and their metabolites.[4] Avoid repeated freeze-thaw cycles, as this can lead to analyte degradation.
Q4: What type of internal standard is recommended for this compound quantification?
A4: The ideal internal standard (IS) for mass spectrometry-based quantification is a stable isotope-labeled version of the analyte, such as a deuterated or 13C-labeled 19(20)-DiHDPA. These internal standards have nearly identical chemical and physical properties to the endogenous analyte, allowing them to co-elute chromatographically and experience similar ionization and fragmentation patterns. This helps to correct for variability in sample preparation and instrument response. If a specific labeled standard for 19,20-DiHDPA is unavailable, other structurally similar deuterated diols can be considered, though validation of their performance is essential.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | Inefficient extraction from the sample matrix. | Optimize the extraction procedure. Consider using a robust liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method. Ensure the pH of the extraction solvent is appropriate for protonating the carboxylic acid group of DiHDPA. |
| Analyte degradation during sample preparation. | Keep samples on ice throughout the extraction process. Use antioxidants like butylated hydroxytoluene (BHT) in the extraction solvent to prevent oxidation. | |
| Suboptimal mass spectrometry (MS) parameters. | Tune the MS instrument specifically for this compound. Optimize parameters such as collision energy, declustering potential, and ion source settings using a pure standard. | |
| High Background Noise or Interfering Peaks | Matrix effects from the biological sample. | Improve sample cleanup by incorporating additional washing steps in your extraction protocol or using a more selective SPE sorbent. |
| Contamination from plasticware or solvents. | Use high-purity solvents and glassware for all sample preparation steps. Include procedural blanks in your analytical run to identify sources of contamination. | |
| Co-elution of isobaric compounds. | Optimize the liquid chromatography (LC) method to improve the separation of this compound from other lipids. This may involve adjusting the gradient, flow rate, or using a different column chemistry. | |
| Poor Reproducibility (High %CV) | Inconsistent sample preparation. | Ensure precise and consistent execution of the extraction protocol for all samples. Use an automated liquid handler if available. |
| Variability in instrument performance over time. | Run quality control (QC) samples at regular intervals throughout the analytical batch to monitor instrument stability. Normalize the data to the internal standard. | |
| Instability of the analyte in the autosampler. | Keep the autosampler temperature low (e.g., 4°C) to minimize degradation of the prepared samples. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma
This protocol is a generalized procedure based on common lipid extraction methods. Optimization may be required for specific sample types and analytical instrumentation.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., deuterated 19,20-DiHDPA in methanol)
-
Methanol (MeOH), HPLC grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Water, HPLC grade
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples on ice.
-
To a 2 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard solution to the plasma.
-
Add 300 µL of methanol and vortex for 30 seconds to precipitate proteins.
-
Add 1 mL of MTBE and vortex for 1 minute for lipid extraction.
-
Add 250 µL of water and vortex for 30 seconds to induce phase separation.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully collect the upper organic layer (MTBE phase) and transfer it to a new tube.
-
Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (e.g., 80:20, v/v)
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: Hold at 30% B (re-equilibration)
-
-
Injection Volume: 5-10 µL
MS/MS Conditions (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Ionization Mode: Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z) - Specific transitions should be optimized based on instrument and standards.
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z) - Specific transitions for the deuterated standard.
-
Data Presentation
Table 1: Typical LC-MS/MS Method Validation Parameters for Oxylipin Analysis
| Parameter | Typical Range/Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 30 ng/mL |
| Recovery | 70 - 130% |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 20% |
Note: These values are representative of typical oxylipin analysis methods and may vary for this compound specifically.[6] Method validation should be performed for each specific assay.
Visualizations
Signaling Pathway of this compound Formation and Action
Caption: Metabolic pathway of this compound formation and its action via GPR120.
Experimental Workflow for this compound Analysis
References
- 1. DHA and 19,20-EDP induce lysosomal-proteolytic-dependent cytotoxicity through de novo ceramide production in H9c2 cells with a glycolytic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods of the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
optimization of sample preparation for (±)19(20)-DiHDPA analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the sample preparation for (±)19(20)-dihydroxydocosapentaenoic acid (DiHDPA) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for (±)19(20)-DiHDPA analysis?
A1: The most common and highly sensitive method for the analysis of this compound, and other oxylipins, is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This technique offers high selectivity and sensitivity, which is crucial due to the low endogenous concentrations of these analytes in biological samples.[4][5]
Q2: Which sample preparation techniques are recommended for extracting this compound from biological matrices?
A2: The two primary methods for extracting lipid mediators like this compound are solid-phase extraction (SPE) and liquid-liquid extraction (LLE).[1][4][6] SPE is the more frequently utilized technique for oxylipin analysis.[1][7]
Q3: What are the advantages of using SPE over LLE for this compound analysis?
A3: SPE offers several advantages over LLE, including higher efficiency, more consistent and quantitative recoveries, reduced consumption of organic solvents, and suitability for automation, which is beneficial for high-throughput applications.[7][8][9]
Q4: What are common challenges encountered during the sample preparation and analysis of this compound?
A4: Common challenges include low analyte concentrations in biological samples, analyte instability, potential for autooxidation during sample handling, and matrix effects from the biological sample that can suppress or enhance the analyte signal in the mass spectrometer.[4][10][11]
Q5: How can I minimize the autooxidation of this compound during sample preparation?
A5: To prevent autooxidation, it is recommended to keep samples on ice during processing and to add antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Inefficient extraction. 2. Analyte degradation. 3. Insufficient sample concentration. 4. Instrument sensitivity is too low. | 1. Optimize the SPE or LLE protocol. Ensure the correct solvent polarities and pH are used. 2. Work at low temperatures, use antioxidants (e.g., BHT), and process samples promptly.[4] 3. Ensure complete evaporation of the elution solvent and reconstitution in a minimal volume of a suitable solvent. 4. Use a highly sensitive mass spectrometer, such as a triple quadrupole, and optimize MS/MS parameters.[5] |
| Poor Peak Shape in Chromatogram | 1. Inappropriate reconstitution solvent. 2. Column degradation. 3. Contamination in the HPLC system. | 1. The reconstitution solvent should be compatible with the initial mobile phase conditions. 2. Replace the guard column or analytical column. 3. Flush the HPLC system with appropriate solvents. |
| High Background Noise | 1. Contaminated solvents or reagents. 2. Presence of salts (e.g., sodium, potassium) in the sample extract. 3. Matrix effects from the biological sample. | 1. Use high-purity, HPLC-grade solvents and reagents. 2. Ensure adequate washing steps in the SPE protocol to remove salts. Adding a small amount of ammonium acetate can sometimes improve spectral quality. 3. Optimize the sample cleanup procedure to remove interfering matrix components. |
| Low Recovery | 1. Suboptimal SPE elution solvent. 2. Incomplete phase separation in LLE. 3. Analyte adsorption to plasticware. | 1. Test different elution solvents or solvent mixtures of varying polarities. 2. Ensure complete separation of the aqueous and organic layers. Centrifugation can aid in this process. 3. Use low-adsorption polypropylene or glass tubes and pipette tips. |
| Inconsistent Results | 1. Variability in sample collection and storage. 2. Inconsistent execution of the sample preparation protocol. 3. Fluctuation in instrument performance. | 1. Standardize sample collection, handling, and storage procedures. Store samples at -80°C for long-term stability. 2. For manual procedures, ensure consistent timing and volumes. Consider automation for high-throughput analysis. 3. Regularly perform system suitability tests and use internal standards to monitor and correct for instrument variability. |
Quantitative Data
Table 1: Solid-Phase Extraction (SPE) Recovery for Lipid Mediators
| Analyte Class | SPE Sorbent | Biological Matrix | Recovery Range (%) | Reference |
| Oxylipins | Not Specified | Plasma, Adipose Tissue | 29 - 134 | [10][11] |
| Oxylipins | Not Specified | Plasma | 85 - 110 | |
| Prostaglandins | Not Specified | Not Specified | 62 - 100 | [7] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Lipid Mediators
| Analyte Class | Analytical Method | LOD | LOQ | Reference |
| Oxylipins | LC-MS/MS | 0.01 - 1765 ng/mL | 0.03 - 5884 ng/mL | [10][11] |
| Fatty Acid Hydroperoxides | LC-MS/MS | 0.1 - 1 pmol/µL | 1 - 2.5 pmol/µL | |
| Fatty Acids | GC-FID/MS | < 20 fmol | < 40 fmol | |
| Oxylipins | LC-MS/MS | - | 0.25 - 50 pg (on column) |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is adapted from a general method for oxylipin quantification.[8]
-
Sample Pre-treatment:
-
To 100 µL of plasma, add an internal standard solution.
-
Acidify the sample with a mild acid (e.g., formic or acetic acid) to a pH of ~3.5 to ensure the analytes are in their protonated form for better retention on the reversed-phase sorbent.[1]
-
-
SPE Cartridge Conditioning:
-
Use a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent like HLB).
-
Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to dry out.[8]
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1.5 mL of 5% methanol in water to remove polar interferences.[8]
-
-
Elution:
-
Elute the this compound and other lipid mediators with 1.2 mL of methanol into a clean collection tube.[8]
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.[8]
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound
This protocol is based on the Folch method, commonly used for lipid extraction.[4][6]
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add an internal standard.
-
-
Extraction:
-
Add a 20-fold volume of a 2:1 chloroform:methanol mixture to the sample in a glass tube.
-
Vortex thoroughly for 2 minutes to ensure complete mixing and protein precipitation.
-
-
Phase Separation:
-
Add a saline solution (e.g., 0.9% NaCl) to the mixture to induce phase separation.
-
Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to obtain two distinct phases.
-
-
Collection of the Organic Layer:
-
Carefully collect the lower organic layer, which contains the lipids including this compound, using a glass Pasteur pipette.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the collected organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for the preparation and analysis of this compound.
Caption: Biosynthetic pathway of this compound from DHA.
References
- 1. Cytochrome p-450 epoxygenase metabolites of docosahexaenoate potently dilate coronary arterioles by activating large-conductance calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cytochrome P450 epoxygenase-derived EPA and DHA oxylipins 17,18-epoxyeicosatetraenoic acid and 19,20-epoxydocosapentaenoic acid promote BAT thermogenesis and WAT browning through the GPR120-AMPKα signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biochemical and behavioral effects of decreasing dietary linoleic acid and increasing eicosapentaenoic acid and docosahexaenoic acid in a rat chronic monoarthrits model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Our Understanding of Oxylipins Derived from Dietary PUFAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatically-epoxidized docosahexaenoic acid, 19,20-EpDPE, suppresses hepatic crown-like structure formation and nonalcoholic steatohepatitis fibrosis through GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of ω-3 Polyunsaturated Fatty Acids-Derived Bioactive Lipids on Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Cross-Reactivity in (±)19(20)-DiHDPA Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding and evaluating the cross-reactivity of immunoassays for (±)19(20)-dihydroxydocosapentaenoic acid ((±)19(20)-DiHDPA). Due to a lack of publicly available comparative data from commercial ELISA kit manufacturers, this document focuses on providing a comprehensive methodology for researchers to assess the specificity of their own immunoassays. The following sections detail potential cross-reactants, a generalized experimental protocol for determining cross-reactivity, and illustrative data tables.
Understanding the Importance of Cross-Reactivity in Lipid Mediator Immunoassays
This compound is a diol metabolite of docosahexaenoic acid (DHA) formed via the cytochrome P450 (CYP) epoxygenase pathway. Immunoassays designed to quantify this compound are susceptible to cross-reactivity from other structurally similar lipid mediators. This can lead to inaccurate quantification and misinterpretation of biological results. Therefore, a thorough assessment of an immunoassay's specificity is a critical validation step.
Potential Cross-Reactants for this compound Immunoassays
Based on the metabolic pathway of DHA, the following compounds are potential cross-reactants in a this compound immunoassay. The degree of cross-reactivity will depend on the specific antibody used in the assay.
Table 1: Potential Cross-Reactants and their Structural Relationship to this compound
| Compound | Structural Relationship to this compound | Rationale for Potential Cross-Reactivity |
| Docosahexaenoic Acid (DHA) | Precursor molecule | High structural similarity, differing by the absence of the diol group. |
| (±)19(20)-EpDPE (Epoxide) | Precursor molecule | Immediate precursor with an epoxide group instead of a diol. |
| Other DiHDPA regioisomers (e.g., 16(17)-DiHDPA, 13(14)-DiHDPA, etc.) | Isomers | Same molecular formula and functional groups, differing only in the position of the diols. |
| Other DHA-derived diols | Metabolites | Other diol metabolites of DHA may share similar epitopes. |
| Arachidonic Acid (ARA) derived diols (e.g., DiHETrEs) | Analogs from a different fatty acid | Similar overall structure as diol metabolites of a different polyunsaturated fatty acid. |
Experimental Protocol for Determining Cross-Reactivity
The following is a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA) designed to determine the cross-reactivity of a this compound immunoassay. This protocol is a general guideline and may require optimization for specific antibodies and reagents.
Principle of the Assay
This competitive ELISA is based on the competition between this compound in the sample and a fixed amount of enzyme-conjugated this compound for a limited number of binding sites on a specific antibody coated on a microplate. The concentration of this compound in the sample is inversely proportional to the measured signal.
Materials and Reagents
-
High-binding 96-well microplates
-
This compound standard
-
Potential cross-reactants (see Table 1)
-
Specific anti-(±)19(20)-DiHDPA antibody
-
Enzyme-conjugated this compound (e.g., HRP-conjugate)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Experimental Workflow
Caption: Experimental workflow for a competitive ELISA to determine cross-reactivity.
Step-by-Step Procedure
-
Plate Coating:
-
Dilute the anti-(±)19(20)-DiHDPA antibody to the optimal concentration in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant in Assay Buffer.
-
Add 50 µL of each standard or cross-reactant dilution to the appropriate wells.
-
Add 50 µL of the enzyme-conjugated this compound, diluted to its optimal concentration in Assay Buffer, to each well.
-
Incubate for 2 hours at room temperature on a shaker.
-
-
Signal Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the this compound standard.
-
Determine the concentration of each cross-reactant that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity for each compound using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100
-
Illustrative Cross-Reactivity Data
The following table presents hypothetical cross-reactivity data for a this compound immunoassay. Note: This data is for illustrative purposes only and does not represent the performance of any specific commercial product.
Table 2: Hypothetical Cross-Reactivity Profile of a this compound Immunoassay
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 1.5 | 100% |
| (±)19(20)-EpDPE | 30 | 5% |
| 16(17)-DiHDPA | 50 | 3% |
| Docosahexaenoic Acid (DHA) | > 1000 | < 0.15% |
| Arachidonic Acid (ARA) | > 1000 | < 0.15% |
| 14,15-DiHETrE | > 1000 | < 0.15% |
Signaling Pathway of this compound Formation
The following diagram illustrates the metabolic pathway leading to the formation of this compound from its precursor, docosahexaenoic acid (DHA).
Caption: Metabolic pathway of this compound formation from DHA.
Conclusion
While direct comparative data for commercial this compound immunoassays is currently unavailable, this guide provides researchers with the necessary tools to critically evaluate the performance of their own assays. By understanding the potential for cross-reactivity with structurally related lipid mediators and by implementing a robust validation protocol, researchers can ensure the accuracy and reliability of their findings in the complex field of lipidomics. The provided experimental workflow and signaling pathway diagrams serve as valuable resources for designing and interpreting these essential validation studies.
Validating (±)19(20)-DiHDPA as a Diabetic Retinopathy Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Diabetic retinopathy (DR) remains a leading cause of vision loss globally, creating an urgent need for sensitive and specific biomarkers for early diagnosis and therapeutic monitoring. This guide provides a comprehensive comparison of (±)19(20)-dihydroxydocosapentaenoic acid ((±)19(20)-DiHDPA) with the established biomarker, Vascular Endothelial Growth Factor (VEGF), for the diagnosis of diabetic retinopathy. This analysis is supported by experimental data and detailed methodologies to assist researchers in their evaluation of this compound as a potential clinical tool.
Performance Comparison of Diabetic Retinopathy Biomarkers
The validation of a biomarker relies on its ability to accurately and reliably distinguish between healthy and diseased states. While direct comparative studies evaluating the sensitivity and specificity of this compound against other biomarkers are still emerging, this section summarizes the available quantitative data for this compound and VEGF.
| Biomarker | Sample Type | Method | Key Findings | Sensitivity | Specificity | Reference |
| This compound | Murine and Human Retinas, Human Vitreous | LC-MS/MS | Elevated levels in diabetic retinas compared to controls. Levels are significantly reduced by sEH inhibitors, correlating with reduced vascular permeability.[1] | Data Not Available | Data Not Available | [1] |
| VEGF | Serum | ELISA | Serum VEGF levels show a significant incremental trend from healthy controls to patients with non-proliferative (NPDR) and proliferative (PDR) diabetic retinopathy.[1][2] | 91.4% (for discriminating cases from controls) | 94.7% (for discriminating cases from controls) | [1][2] |
| VEGF | Serum | ELISA | For discriminating between diabetic patients with and without retinopathy, the AUC was 0.791.[1][2] | 92.3% | 94.7% | [1][2] |
| VEGF | Vitreous Humor | ELISA | Vitreous VEGF-A levels are significantly increased in PDR compared to NPDR.[3] | Data Not Available | Data Not Available | [3] |
Note: Direct head-to-head studies comparing the diagnostic accuracy of this compound and VEGF are needed to definitively establish their relative performance. The provided data for VEGF is from serum, while the primary evidence for this compound is from retinal and vitreous samples, which may offer a more localized and potentially more accurate reflection of retinal pathology.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms and the methods used to quantify these biomarkers is crucial for their validation and clinical implementation.
This compound Synthesis and Pathogenic Signaling
The synthesis of this compound and its subsequent role in the breakdown of the blood-retinal barrier is a key area of investigation. The following diagram illustrates this pathway.
Caption: Biosynthesis of this compound and its mechanism of disrupting retinal endothelial cell junctions.
Experimental Workflow for this compound Quantification
Accurate quantification of this compound is essential for its validation as a biomarker. The following diagram outlines a typical workflow for its measurement in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: A generalized workflow for the quantification of this compound from ocular samples.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to biomarker validation.
Protocol 1: Quantification of this compound in Vitreous Humor and Retinal Tissue by LC-MS/MS
This protocol is a composite based on established methods for lipidomic analysis of ocular tissues.
1. Sample Preparation:
-
Vitreous Humor: Thaw frozen vitreous humor samples on ice. To 100 µL of vitreous humor, add 10 µL of an internal standard mix containing a deuterated analogue of DiHDPA (e.g., 19,20-DiHDPA-d4).
-
Retinal Tissue: Homogenize flash-frozen retinal tissue in a suitable buffer (e.g., PBS) on ice. Take an aliquot of the homogenate equivalent to a known tissue weight and add the internal standard mix.
2. Lipid Extraction (Folch Method):
-
To the sample with internal standard, add a 2:1 (v/v) mixture of chloroform:methanol to a final volume of 20 times the sample volume.
-
Vortex thoroughly for 2 minutes and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
3. Saponification (Alkaline Hydrolysis):
-
Reconstitute the dried lipid extract in 1 mL of 0.5 M methanolic KOH.
-
Incubate at 60°C for 30 minutes to hydrolyze the esterified lipids.
-
Neutralize the reaction by adding 0.5 mL of 1 M HCl.
4. Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the fatty acids with methanol or acetonitrile.
-
Dry the eluate under nitrogen.
5. LC-MS/MS Analysis:
-
Reconstitute the final dried extract in a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject the sample onto a C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18) connected to a high-resolution mass spectrometer (e.g., Q-Exactive or QTOF).
-
Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Perform mass spectrometric detection in negative ion mode using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for the specific precursor-to-product ion transitions of this compound and its internal standard.
6. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the original sample based on the standard curve and the internal standard ratio.
Protocol 2: Measurement of VEGF in Serum by ELISA
This is a standard protocol for a commercially available sandwich ELISA kit.
1. Reagent Preparation:
-
Prepare all reagents, standards, and samples as instructed in the manufacturer's protocol. Allow all reagents to reach room temperature before use.
2. Assay Procedure:
-
Add 100 µL of standard or sample to each well of a 96-well plate pre-coated with an anti-VEGF antibody.
-
Incubate for 2 hours at room temperature.
-
Aspirate each well and wash four times with wash buffer.
-
Add 100 µL of biotinylated anti-VEGF antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Aspirate and wash each well four times.
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate for 45 minutes at room temperature.
-
Aspirate and wash each well four times.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
3. Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of VEGF in the samples.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a key player in the pathogenesis of early diabetic retinopathy, with elevated levels contributing to the breakdown of the blood-retinal barrier.[1] Its measurement in ocular fluids provides a direct window into the retinal microenvironment. In contrast, while serum VEGF is a well-established biomarker for DR, its systemic nature may not always reflect the localized pathology in the retina with the same precision.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head clinical studies are critically needed to compare the diagnostic and prognostic performance (sensitivity, specificity, predictive value) of vitreous and aqueous this compound with serum and vitreous VEGF.
-
Standardization of Assays: The development and validation of standardized, commercially available assays for this compound will be crucial for its widespread adoption in clinical research and diagnostics.
-
Longitudinal Studies: Prospective studies are required to evaluate the predictive value of this compound for the progression of diabetic retinopathy from non-proliferative to proliferative stages.
The validation of this compound as a robust biomarker holds significant promise for improving the management of diabetic retinopathy by enabling earlier and more precise diagnosis and by providing a valuable tool for the development of novel therapeutics targeting the sEH pathway.
References
- 1. Serum vascular endothelial growth factor is a biomolecular biomarker of severity of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum vascular endothelial growth factor is a biomolecular biomarker of severity of diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Guide to the Efficacy of Resolvins and (±)19(20)-DiHDPA in Inflammation Resolution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pro-resolving and anti-inflammatory properties of two classes of lipid mediators: the well-characterized resolvins and the emerging dihydroxy-docosapentaenoic acid (DiHDPA), specifically (±)19(20)-DiHDPA. While resolvins have been extensively studied and demonstrate potent efficacy in resolving inflammation, the bioactivity of this compound is a newer area of investigation with less conclusive evidence. This comparison aims to summarize the current state of knowledge, present available quantitative data, and provide detailed experimental protocols for assessing their efficacy.
Introduction to Pro-Resolving Lipid Mediators
The resolution of inflammation is an active process orchestrated by specialized pro-resolving mediators (SPMs), which are metabolites of polyunsaturated fatty acids.[1] These molecules play a crucial role in returning tissues to homeostasis after an inflammatory response. Among the most studied SPMs are the resolvins, derived from eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[2] In contrast, this compound is a DHA-derived metabolite formed via the cytochrome P450 (CYP) pathway.[3] This guide will delve into the comparative efficacy of these molecules in key cellular processes that drive the resolution of inflammation.
Comparative Efficacy: Resolvins vs. This compound
Resolvins, particularly those of the D-series (RvD1, RvD2) and E-series (RvE1), have demonstrated potent anti-inflammatory and pro-resolving activities in numerous preclinical models.[2][4] Their effects are mediated through specific G-protein coupled receptors (GPCRs), leading to the inhibition of neutrophil infiltration, enhancement of macrophage phagocytosis of apoptotic cells and debris, and suppression of pro-inflammatory cytokine production.[5][6]
The biological activities of this compound are less well-defined. Its precursor, 19(20)-epoxydocosapentaenoic acid (19,20-EpDPE), has been shown to exert anti-inflammatory effects through the GPR120 receptor.[7] However, direct evidence for the pro-resolving or anti-inflammatory efficacy of this compound is limited, and some studies suggest it may increase endothelial permeability, a characteristic not typically associated with inflammation resolution.[3][8]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data on the efficacy of resolvins in key pro-resolving assays. Due to the limited research, comparable quantitative data for this compound is not currently available in the public domain.
Table 1: Inhibition of Neutrophil Migration
| Mediator | Assay Type | Chemoattractant | Effective Concentration | Species | Reference |
| Resolvin D1 (RvD1) | Transwell Migration | LTB₄ | 1 nM | Human | [9] |
| Resolvin E1 (RvE1) | Transwell Migration | fMLP | 1-100 nM | Human | [10] |
Table 2: Enhancement of Macrophage Phagocytosis
| Mediator | Assay Type | Target | Effective Concentration | Species | Reference |
| Resolvin D1 (RvD1) | Phagocytosis Assay | Apoptotic PMNs | 10 nM | Human | [11] |
| Resolvin E1 (RvE1) | Phagocytosis Assay | Zymosan | 0.1-100 nM | Murine | [10] |
Signaling Pathways
The distinct mechanisms of action of resolvins and the putative pathway for this compound are illustrated below.
Caption: Signaling pathways of Resolvin D1 and E1, highlighting their receptors and cellular effects.
Caption: Biosynthesis and putative signaling of this compound, highlighting its precursor's action on GPR120.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.
Neutrophil Migration Assay (Boyden Chamber)
Objective: To assess the ability of a test compound to inhibit neutrophil chemotaxis towards a chemoattractant.
Materials:
-
Human neutrophils isolated from fresh peripheral blood
-
Boyden chamber apparatus with polycarbonate membranes (3-5 µm pores)
-
Chemoattractant (e.g., LTB₄, fMLP)
-
Test compounds (Resolvins, this compound)
-
Assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺)
-
Cell viability stain (e.g., Trypan Blue)
-
Microscope and hemocytometer
Procedure:
-
Isolate human neutrophils from healthy donor blood using a standard density gradient centrifugation method.
-
Resuspend purified neutrophils in assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Pre-incubate the neutrophils with the test compounds or vehicle control for 15-30 minutes at 37°C.
-
Add the chemoattractant to the lower wells of the Boyden chamber.
-
Place the membrane between the upper and lower chambers.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.
-
After incubation, remove the membrane and fix and stain the migrated cells on the lower side of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the percentage of inhibition of migration for each test compound concentration relative to the vehicle control.
Caption: Workflow for the in vitro neutrophil migration assay.
Macrophage Phagocytosis Assay
Objective: To determine the effect of a test compound on the phagocytic capacity of macrophages.
Materials:
-
Human monocyte-derived macrophages (MDMs) or a macrophage cell line (e.g., THP-1)
-
Fluorescently labeled particles (e.g., zymosan, apoptotic cells)
-
Test compounds (Resolvins, this compound)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phagocytosis buffer (e.g., HBSS)
-
Quenching solution (e.g., Trypan Blue)
-
Fluorometer or flow cytometer
Procedure:
-
Culture macrophages in a multi-well plate until adherent.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the culture medium with the medium containing the test compounds or vehicle control and incubate for a specified time (e.g., 1-2 hours).
-
Add the fluorescently labeled particles to the wells at a defined particle-to-cell ratio.
-
Incubate for 60-120 minutes at 37°C to allow for phagocytosis.
-
Wash the cells with cold PBS to remove non-internalized particles.
-
Add a quenching solution to quench the fluorescence of any remaining extracellular particles.
-
Lyse the cells and measure the intracellular fluorescence using a fluorometer or analyze the percentage of fluorescent cells and mean fluorescence intensity by flow cytometry.
-
Calculate the phagocytic index or percentage of phagocytosis for each condition.
Caption: Workflow for the in vitro macrophage phagocytosis assay.
Conclusion
The available evidence strongly supports the potent anti-inflammatory and pro-resolving efficacy of resolvins, with a growing body of quantitative data detailing their mechanisms of action. In contrast, this compound is a less-explored lipid mediator. While its precursor shows promise as an anti-inflammatory agent acting through GPR120, the direct actions of this compound in inflammation resolution require further investigation to establish its therapeutic potential. This guide highlights the current knowledge gap and underscores the need for direct comparative studies to fully elucidate the relative efficacy of these two classes of lipid mediators. The provided protocols offer a standardized framework for conducting such essential research.
References
- 1. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvin D1: A key endogenous inhibitor of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Effect of ω-3 Polyunsaturated Fatty Acids-Derived Bioactive Lipids on Metabolic Disorders [frontiersin.org]
- 4. A Novel Anti-Inflammatory and Pro-Resolving Role for Resolvin D1 in Acute Cigarette Smoke-Induced Lung Inflammation | PLOS One [journals.plos.org]
- 5. Protective role of resolvin D1, a pro-resolving lipid mediator, in nonsteroidal anti-inflammatory drug-induced small intestinal damage | PLOS One [journals.plos.org]
- 6. Resolvin D1 Improves the Resolution of Inflammation via Activating NF-κB p50/p50–Mediated Cyclooxygenase-2 Expression in Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resolvin E1, an endogenous lipid mediator derived from eicosapentaenoic acid, prevents dextran sulfate sodium induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of ω-3 Polyunsaturated Fatty Acids-Derived Bioactive Lipids on Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating (±)19(20)-DiHDPA: A Comparative Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on distinguishing (±)19(20)-dihydroxy-4Z,7Z,10Z,13Z,16Z-docosapentaenoic acid ((±)19(20)-DiHDPA) from other dihydroxy fatty acids. This guide provides a comparative analysis of analytical techniques, supported by experimental data and detailed protocols, to facilitate accurate identification and quantification.
This compound is a vicinal diol metabolite of docosahexaenoic acid (DHA), an essential omega-3 fatty acid abundant in the brain and retina.[1][2] Its formation proceeds through the cytochrome P450 (CYP) epoxygenase pathway, where DHA is first converted to an epoxide, 19(20)-epoxydocosapentaenoic acid (19(20)-EDP), and subsequently hydrolyzed by soluble epoxide hydrolase (sEH).[2] Given the structural similarity among various dihydroxy fatty acid isomers and analogs, robust analytical methods are crucial for their unambiguous differentiation. This guide outlines the key mass spectrometry, chromatography, and nuclear magnetic resonance spectroscopy techniques used for this purpose.
Comparative Analysis of Analytical Techniques
The differentiation of this compound from other dihydroxy fatty acids relies on subtle differences in their physicochemical properties, which can be exploited by various analytical methods. The following tables summarize key comparative data for mass spectrometry and chromatography.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for identifying dihydroxy fatty acids based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Table 1: LC-MS/MS Parameters for Differentiating Dihydroxy Fatty Acid Isomers
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| This compound | 361.2 | 229.2 | -22 | [3] |
| (±)16(17)-DiHDPA | 361.2 | Varies | - | |
| (±)13(14)-DiHDPA | 361.2 | Varies | - | |
| (±)10(11)-DiHDPA | 361.2 | Varies | - | |
| (±)7(8)-DiHDPA | 361.2 | Varies | - |
Note: The primary fragmentation of vicinal diols like 19,20-DiHDPA occurs via cleavage of the carbon-carbon bond between the two hydroxyl groups. The m/z of the product ions will vary depending on the position of the diol.
For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is necessary to increase the volatility of the fatty acids. Common derivatization involves methylation of the carboxylic acid and trimethylsilylation of the hydroxyl groups.
Table 2: Key GC-MS Fragmentation Ions of Dihydroxy Fatty Acid Derivatives (as Methyl Esters, Trimethylsilyl Ethers)
| Derivative | Characteristic Fragment Ions (m/z) | Fragmentation Mechanism |
| This compound-Me-TMS | [M-15]⁺, [M-57]⁺, ions from cleavage between TMS-ether groups | Loss of a methyl group from a TMS group, loss of a tert-butyl group from a tBDMS derivative, and cleavage at the diol position. |
| Other DiHDPA-Me-TMS Isomers | Varies based on hydroxyl position | Cleavage between the two TMS-ether groups yields fragments indicative of the hydroxyl positions. |
Chromatography
Chromatographic techniques are essential for separating isomeric dihydroxy fatty acids prior to their detection and quantification.
Table 3: Comparative Chromatographic Retention Times for Dihydroxy Fatty Acids
| Analyte | Chromatographic Method | Column | Mobile Phase/Gradient | Retention Time (min) | Reference |
| This compound | UPLC-MS/MS | ACQUITY Premier BEH C18 (2.1 x 150 mm) | 3-stage linear gradient with 0.01% formic acid in water and acetonitrile | 3.2 | [3] |
| This compound | LC-MS/MS | Ascentis Express (2.1 × 150 mm, 2.7 µm) | 26 min gradient with 0.1% acetic acid and acetonitrile/isopropanol | 15.60 | [4] |
| Other DiHDPA Isomers | Reverse-Phase HPLC | C18 | Acetonitrile/Water with acid modifier | Varies based on polarity | [5] |
Note: Retention times are highly dependent on the specific chromatographic conditions, including the column, mobile phase composition, gradient, and flow rate. Direct comparison requires identical experimental setups.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate differentiation of dihydroxy fatty acids.
Protocol 1: Analysis of Dihydroxy Fatty Acids by LC-MS/MS
This protocol is adapted from targeted oxylipin profiling methods.[6][7]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
For Plasma/Serum:
-
Condition an Oasis MAX µElution SPE plate with 200 µL of methanol, followed by 200 µL of water.
-
Load the sample.
-
Wash with 600 µL of water, followed by 600 µL of methanol.
-
Elute with 30 µL of 50:50 acetonitrile:isopropanol with 5% formic acid into a collection plate containing 30 µL of 10% aqueous glycerol.
-
-
For Cell Culture Media:
-
Condition an Oasis MAX µElution SPE plate with 200 µL of methanol, followed by 200 µL of 85:15 (200 µM ammonium bicarbonate:methanol).
-
Load the sample.
-
Wash with 600 µL of 85:15 (200 µM ammonium bicarbonate:methanol), followed by 600 µL of methanol.
-
Elute as described for plasma/serum.
-
2. UPLC-MS/MS Analysis
-
UPLC System: ACQUITY UPLC I-Class System with an ACQUITY Premier BEH C18 column (2.1 x 150 mm).
-
Mobile Phase A: 0.01% Formic Acid in Water.
-
Mobile Phase B: 0.01% Formic Acid in Acetonitrile.
-
Gradient: A 3-stage linear gradient is typically used, starting with a low percentage of mobile phase B and gradually increasing.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 3 µL.
-
Mass Spectrometer: Xevo TQ-XS Mass Spectrometer in negative electrospray ionization (ESI-) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 1.
Protocol 2: Analysis of Dihydroxy Fatty Acids by GC-MS
This protocol involves derivatization to enhance volatility for gas chromatography.[1]
1. Derivatization
-
Methylation: Convert the carboxylic acid group to a methyl ester using a reagent such as boron trifluoride-methanol.
-
Silylation: Convert the hydroxyl groups to trimethylsilyl (TMS) ethers using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine.
2. GC-MS Analysis
-
GC System: Agilent 5975C MSD with a capillary column such as SLB®-5ms (30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 220 °C.
-
Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 5 °C/min to 240 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Operate in full-scan mode (m/z 40-550) or in selected ion monitoring (SIM) mode for targeted analysis, focusing on the characteristic fragment ions (see Table 2).
Signaling Pathways and Biological Context
This compound is not merely a metabolic byproduct; it exhibits biological activity and is implicated in various signaling pathways, particularly those related to inflammation.
Cytochrome P450 Pathway for DHA Metabolism
The biosynthesis of this compound from DHA is a key metabolic pathway.
Caption: Biosynthesis of this compound from DHA via the Cytochrome P450 pathway.
Inflammatory Signaling Pathways
Dihydroxy fatty acids, including this compound, can modulate inflammatory responses through pathways such as Nuclear Factor-kappa B (NF-κB) and Peroxisome Proliferator-Activated Receptors (PPARs). While the precise mechanisms for this compound are still under investigation, related oxidized fatty acids are known to interact with these pathways.
Caption: Potential modulation of NF-κB and PPAR inflammatory signaling pathways by dihydroxy fatty acids.
Conclusion
The accurate differentiation of this compound from other dihydroxy fatty acids is achievable through the systematic application of advanced analytical techniques. This guide provides a framework for researchers to select appropriate methods, interpret data, and conduct experiments with a higher degree of confidence. The combination of LC-MS/MS for sensitive and specific quantification, GC-MS for structural elucidation of isomers after derivatization, and potentially chiral chromatography for enantiomeric separation, offers a powerful toolkit for investigating the biological roles of these important lipid mediators. Further research into the specific interactions of this compound with signaling pathways will undoubtedly shed more light on its physiological and pathological significance.
References
- 1. lcms.cz [lcms.cz]
- 2. Human Metabolome Database: Showing metabocard for 19,20-DiHDPA (HMDB0010214) [hmdb.ca]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. holcapek.upce.cz [holcapek.upce.cz]
- 6. waters.com [waters.com]
- 7. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Potency of (±)19(20)-DiHDPA and 17,18-DiHETE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two lipid mediators derived from omega-3 fatty acids: (±)19(20)-dihydroxydocosapentaenoic acid ((±)19(20)-DiHDPA) and 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE). While direct comparative potency studies are limited, this document synthesizes available experimental data to highlight their distinct biological roles and mechanisms of action.
Introduction
This compound is a diol metabolite of docosahexaenoic acid (DHA), produced via the cytochrome P450 (CYP) epoxygenase and subsequent soluble epoxide hydrolase (sEH) pathway. In contrast, 17,18-DiHETE, also known as Resolvin E3 (RvE3), is a diol metabolite of eicosapentaenoic acid (EPA), primarily generated through the 12/15-lipoxygenase pathway.[1] Their distinct metabolic origins give rise to different, and in some cases opposing, biological activities, particularly in the context of vascular function and inflammation.
Data Presentation: Quantitative Comparison
| Compound | Biological Activity | Assay System | Potency (EC50/IC50/Effective Concentration) | Reference |
| This compound | Increase of Endothelial Permeability | Human Endothelial Cells | Data not available | [2] |
| Induction of Pericyte Migration | Endothelial Cell-Pericyte Co-cultures | Data not available | [3] | |
| Pro-inflammatory response (ICAM-1 expression) | Human Retinal Microvascular Endothelial Cells | Increased expression at tested concentrations | [4] | |
| 17,18-DiHETE (RvE3) | Inhibition of Neutrophil Infiltration | Murine Zymosan-induced Peritonitis (in vivo) | 10 ng/mouse significantly blocked PMN infiltration | [1] |
| Inhibition of Neutrophil Chemotaxis | in vitro | Active at low nanomolar concentrations | [1] | |
| Anti-inflammatory activity | Critically ill patients with systemic inflammation | Increased plasma concentrations with low-dose aspirin | [5] |
Biological Activities and Mechanisms of Action
This compound: A Mediator of Endothelial Dysfunction
Experimental evidence suggests that this compound plays a significant role in promoting vascular permeability and inflammation. Studies have shown that it can disrupt the integrity of the endothelial barrier by promoting the internalization of VE-cadherin, a key component of adherens junctions.[2] This leads to increased permeability of the endothelial monolayer to macromolecules.[2] Furthermore, this compound has been observed to induce the migration of pericytes, which are crucial for maintaining vascular stability.[3]
Recent findings indicate that the mechanism underlying the effects of this compound on endothelial cells involves the induction of mitochondrial dysfunction. This diol metabolite disrupts mitochondrial protein-cholesterol associations, leading to inhibited mitochondrial Complex I activity, excessive reactive oxygen species (ROS) production, and ultimately, a pro-inflammatory and pro-atherosclerotic endothelial phenotype.
17,18-DiHETE (Resolvin E3): A Pro-Resolving and Anti-Inflammatory Mediator
In contrast to this compound, 17,18-DiHETE exhibits potent anti-inflammatory and pro-resolving activities. Identified as Resolvin E3, it has been shown to effectively limit neutrophil infiltration in inflammatory models.[1] In vivo studies have demonstrated that administration of 17,18-DiHETE at low nanogram levels significantly reduces the influx of neutrophils in response to an inflammatory stimulus.[1] This is complemented by in vitro findings where it inhibits neutrophil chemotaxis at low nanomolar concentrations.[1]
The precursor of 17,18-DiHETE, 17,18-epoxyeicosatetraenoic acid (17,18-EEQ), is known to exert its effects through G protein-coupled receptors, with a preference for GPR40.[6] Activation of this receptor is linked to the anti-inflammatory and insulin-sensitizing effects of omega-3 fatty acid metabolites.
Signaling Pathways
The signaling pathways for this compound and the precursor of 17,18-DiHETE are distinct, reflecting their different biological roles.
Experimental Protocols
Assessment of Endothelial Permeability (Transwell Assay)
This protocol is a general method to assess the effect of a compound on endothelial cell monolayer permeability.
1. Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on collagen-coated Transwell inserts (e.g., 0.4 µm pore size) until a confluent monolayer is formed.
2. Treatment:
-
The endothelial monolayer is treated with various concentrations of this compound or a vehicle control in the upper chamber.
3. Permeability Measurement:
-
A tracer molecule, such as FITC-dextran (40 kDa), is added to the upper chamber.
-
After a defined incubation period (e.g., 1-4 hours), samples are collected from the lower chamber.
-
The fluorescence intensity of the samples from the lower chamber is measured using a fluorescence plate reader.
4. Data Analysis:
-
The amount of FITC-dextran that has passed through the monolayer is quantified and used to calculate the permeability coefficient. An increase in fluorescence in the lower chamber indicates increased permeability.
In Vivo Neutrophil Infiltration Assay (Murine Peritonitis)
This protocol describes a common in vivo model to assess the anti-inflammatory activity of a compound.
1. Animal Model:
-
Male C57BL/6 mice are used.
2. Treatment:
-
Mice are administered with 17,18-DiHETE (e.g., 10 ng/mouse) or vehicle control via intravenous injection.
3. Induction of Peritonitis:
-
Thirty minutes after treatment, peritonitis is induced by intraperitoneal injection of zymosan A (e.g., 1 mg/mouse).
4. Sample Collection:
-
After a specific time point (e.g., 4 hours), the peritoneal cavity is lavaged with PBS to collect the exudate.
5. Cell Counting:
-
The total number of leukocytes in the peritoneal exudate is determined using a hemocytometer.
-
Differential cell counts are performed on stained cytospin preparations to specifically quantify neutrophils.
6. Data Analysis:
-
The number of neutrophils in the peritoneal exudate of the treated group is compared to the control group to determine the percentage of inhibition of neutrophil infiltration.
Conclusion
This compound and 17,18-DiHETE are both metabolites of essential omega-3 fatty acids, yet they exhibit divergent biological activities. This compound appears to be a pro-inflammatory and pro-angiogenic mediator that increases endothelial permeability through a mechanism involving mitochondrial dysfunction. In contrast, 17,18-DiHETE (Resolvin E3) is a potent anti-inflammatory and pro-resolving mediator that inhibits neutrophil infiltration and chemotaxis.
For researchers in drug development, these findings highlight the importance of understanding the specific metabolic pathways of omega-3 fatty acids and the distinct biological roles of their various metabolites. While this compound could be a target for inhibition in diseases characterized by vascular leakage and inflammation, 17,18-DiHETE and its signaling pathway represent a promising avenue for the development of novel anti-inflammatory and pro-resolving therapies. Further research is warranted to directly compare the potency of these two lipid mediators in various biological systems to fully elucidate their therapeutic potential.
References
- 1. Identification and Structure Determination of Novel Anti-inflammatory Mediator Resolvin E3, 17,18-Dihydroxyeicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of ω-3 Polyunsaturated Fatty Acids-Derived Bioactive Lipids on Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
comparing analytical methods for (±)19(20)-DiHDPA detection
A Comparative Guide to Analytical Methods for (±)19(20)-DiHDPA Detection
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of (±)19(20)-dihydroxydocosapentaenoic acid (DiHDPA), a key lipid mediator, is crucial for understanding its role in various physiological and pathological processes. This guide provides an objective comparison of the primary analytical methods employed for this compound analysis, supported by experimental data and detailed protocols.
Overview of Analytical Techniques
The principal methods for the analysis of this compound and other oxylipins are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Due to the stereoisomeric nature of this compound, chiral chromatography is often coupled with these techniques to resolve and quantify the individual enantiomers.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for oxylipin analysis due to its high sensitivity, selectivity, and minimal sample preparation requirements, often avoiding the need for derivatization.[2][3] LC-MS/MS methods, particularly those using Multiple Reaction Monitoring (MRM), allow for the simultaneous quantification of a wide range of lipid mediators in a single run.[4]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a sensitive methodology for a broad range of oxylipins.[5] However, it necessitates derivatization steps to increase the volatility of the analytes for gas-phase analysis.[5] Common derivatization techniques include esterification to form fatty acid methyl esters (FAMEs) or silylation.[6]
Chiral Chromatography: To separate the enantiomers of this compound, chiral stationary phases (CSPs) are employed in conjunction with LC-MS/MS. Amylose-based tris(3,5-dimethylphenylcarbamate) phases are commonly used for the separation of stereoisomeric oxylipins under reversed-phase conditions.[5]
Quantitative Performance Comparison
The following table summarizes the quantitative performance parameters of a validated LC-MS/MS method for the detection of 19,20-DiHDPA. Data for GC-MS and specific chiral methods for this analyte are less commonly reported in a consolidated format; therefore, typical performance characteristics for these methods in oxylipin analysis are provided for a general comparison.
| Parameter | LC-MS/MS | GC-MS | Chiral LC-MS/MS |
| Limit of Detection (LOD) | 1.7 ng/mL[5] | Typically in the low pg to ng range | Typically in the pg range on-column[5] |
| Limit of Quantification (LOQ) | 5.7 ng/mL[5] | Typically in the pg to ng range | <1 pg on column for some oxylipins[5] |
| **Linearity (R²) ** | >0.99[5][7] | >0.99 for related compounds | >0.995 for related compounds[5] |
| Precision (RSD%) | <11%[5] | Generally <15% | Intra-day and inter-day <10% for related compounds[7] |
| Recovery | 29-134% (for a panel of oxylipins)[2][7][8] | Method dependent | Method dependent |
| Derivatization Required | No | Yes | No (for LC-MS) |
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis of this compound
This protocol outlines a general procedure for the extraction of oxylipins from biological samples such as plasma or tissue.
a. Materials:
-
Biological sample (e.g., 100 µL plasma)
-
Internal Standard (IS) solution (e.g., deuterated 19,20-DiHDPA)
-
Methanol (MeOH), ice-cold
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Conditioning, wash, and elution solvents for SPE
-
Nitrogen gas evaporator
-
Reconstitution solvent (e.g., Methanol/water)
b. Procedure:
-
Sample Homogenization & Protein Precipitation: To 100 µL of plasma, add a known amount of the internal standard. Then, add 400 µL of ice-cold methanol to precipitate proteins.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Solid Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the centrifugation step onto the conditioned cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar interferences.
-
Elute the oxylipins with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
GC-MS Analysis Protocol with Derivatization
This protocol describes the derivatization of dihydroxy fatty acids for GC-MS analysis.
a. Materials:
-
Dried lipid extract
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
Solvent (e.g., acetonitrile or dichloromethane)
-
Heating block or oven
b. Procedure:
-
Sample Preparation: Ensure the lipid extract containing this compound is completely dry.
-
Derivatization Reaction:
-
Add the derivatization reagent (e.g., 50 µL of BSTFA + 1% TMCS) to the dried sample in a sealed vial.
-
Heat the vial at a specific temperature (e.g., 60°C) for a defined time (e.g., 60 minutes) to allow the reaction to complete.[9] This process converts the polar hydroxyl and carboxyl groups into more volatile trimethylsilyl (TMS) ethers and esters.[9]
-
-
Sample Dilution: After cooling, the derivatized sample can be diluted with a suitable solvent (e.g., dichloromethane) before injection into the GC-MS system.[6]
Chiral LC-MS/MS Separation Protocol
This protocol outlines the key aspects of separating this compound enantiomers.
a. Materials:
-
Prepared sample extract (from protocol 1)
-
Chiral HPLC column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) based)
-
Mobile phases (e.g., acetonitrile/water gradient with a weak acid modifier like formic acid)
b. Procedure:
-
Chromatographic System: Utilize an HPLC or UHPLC system coupled to a tandem mass spectrometer.
-
Chiral Column: Install a chiral stationary phase column suitable for reversed-phase chromatography.
-
Gradient Elution: Develop a gradient elution method using appropriate mobile phases to achieve separation of the enantiomers. The specific gradient will depend on the column and the specific isomers being separated.
-
MS/MS Detection: Use the mass spectrometer in MRM mode to specifically detect and quantify the eluting enantiomers based on their precursor and product ion transitions.
Visualizations
Experimental Workflow for this compound Analysis
Caption: General analytical workflow for the detection of this compound.
Signaling Pathway Context
This compound is a diol formed from the epoxy fatty acid 19(20)-epoxydocosapentaenoic acid (19(20)-EpDPA) through the action of the soluble epoxide hydrolase (sEH) enzyme. 19(20)-EpDPA itself is a cytochrome P450 (CYP) metabolite of docosahexaenoic acid (DHA). The balance between the epoxide and diol forms is critical in regulating various biological processes, including inflammation and angiogenesis.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. researchgate.net [researchgate.net]
- 3. Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Derivatization techniques for free fatty acids by GC [restek.com]
A Comparative Guide to (±)19(20)-DiHDPA and Other Therapeutics in Non-Alcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (±)19(20)-dihydroxydocosapentaenoic acid ((±)19(20)-DiHDPA) and its potential role in the treatment of non-alcoholic steatohepatitis (NASH), benchmarked against other therapeutic alternatives. Given the current preclinical stage of research for many individual omega-3 polyunsaturated fatty acid (ω-3 PUFA) metabolites, this guide also evaluates the broader effects of ω-3 PUFA supplementation.
NASH is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma.[1] While no specific therapies are currently approved for NASH, several promising candidates are under investigation.[2]
This compound and the Omega-3 PUFA Metabolite Pathway in NASH
This compound is a diol metabolite of docosahexaenoic acid (DHA), an essential ω-3 PUFA.[3] It is formed via the cytochrome P450 (CYP) epoxygenase pathway, which converts DHA to its epoxide, 19,20-epoxydocosapentaenoic acid (19,20-EpDPE). This epoxide is then hydrolyzed by soluble epoxide hydrolase (sEH) to form this compound.[1]
While direct therapeutic studies on this compound for NASH are limited, research into its precursor, 19,20-EpDPE, has shown promise. A study demonstrated that 19,20-EpDPE can attenuate the formation of hepatic crown-like structures and reduce liver fibrosis in a mouse model of NASH, acting through the G protein-coupled receptor 120 (GPR120).[4] This suggests that modulation of this metabolic pathway could be a viable therapeutic strategy. Furthermore, studies on ω-3 PUFA supplementation in NASH patients have shown improvements in markers of lipogenesis, endoplasmic reticulum stress, and mitochondrial function.[5]
Comparative Efficacy of NASH Therapeutics
The following tables summarize the quantitative data on the effects of ω-3 PUFA supplementation and other leading NASH drug candidates on key disease parameters.
Table 1: Effects on Liver Histology and Biomarkers
| Therapeutic Agent | Mechanism of Action | Steatosis Reduction | Inflammation Improvement | Fibrosis Improvement | Reference |
| Omega-3 PUFAs | Modulation of lipid metabolism, anti-inflammatory | Significant reduction in liver fat content.[6][7] | Variable; some studies show improvement in lobular inflammation.[5] | No significant improvement in fibrosis stage in most clinical trials.[6][7] | [5][6][7] |
| Obeticholic Acid (FXR Agonist) | Farnesoid X receptor (FXR) agonist, regulates bile acid, lipid, and glucose metabolism | Moderate reduction | Significant improvement in lobular inflammation | Significant improvement in fibrosis by at least one stage without worsening of NASH in a phase 3 trial. | [2] |
| Semaglutide (GLP-1 RA) | Glucagon-like peptide-1 receptor agonist, improves insulin sensitivity, promotes weight loss | Significant reduction in liver fat | Significant NASH resolution without worsening of fibrosis | Trend towards fibrosis improvement, but not statistically significant in some studies. | [2] |
| Lanifibranor (pan-PPAR agonist) | Agonist for PPARα, PPARδ, and PPARγ, regulating lipid metabolism and inflammation | Significant reduction in steatosis | Significant NASH resolution without worsening of fibrosis | Significant improvement in fibrosis. | [8] |
Table 2: Effects on Metabolic Parameters
| Therapeutic Agent | Change in ALT Levels | Change in Insulin Sensitivity | Lipid Profile | Reference |
| Omega-3 PUFAs | Reduction in some studies, but not consistently significant.[9] | Improved insulin sensitivity in some studies. | Reduction in triglycerides.[9] | [9] |
| Obeticholic Acid (FXR Agonist) | Reduction in ALT levels. | Variable effects on insulin sensitivity. | Increase in LDL-C, decrease in HDL-C. | [2] |
| Semaglutide (GLP-1 RA) | Significant reduction in ALT levels. | Significant improvement in insulin sensitivity. | Improvement in lipid profile, including reduced triglycerides. | [2] |
| Lanifibranor (pan-PPAR agonist) | Significant reduction in ALT levels. | Improved insulin sensitivity. | Favorable changes in lipid profile, including increased HDL-C. | [8] |
Experimental Protocols
Diet-Induced Animal Model of NASH
A common method to induce NASH in preclinical studies involves feeding mice a specific diet that recapitulates the features of human NASH.
Protocol:
-
Animal Model: C57BL/6J mice are often used due to their susceptibility to diet-induced metabolic diseases.
-
Diet: A diet deficient in choline and defined in amino acids, combined with a high-fat content (e.g., 60 kcal% fat) and high fructose in drinking water (the "Gubra-Amylin NASH" or GAN diet) is used to induce steatosis, inflammation, and fibrosis.[10]
-
Duration: Mice are typically fed this diet for 12-24 weeks to establish a NASH phenotype with significant fibrosis.
-
Therapeutic Intervention: this compound or other test compounds are administered, often via oral gavage or intraperitoneal injection, for a specified period (e.g., the last 4-8 weeks of the diet).
-
Outcome Measures:
-
Histology: Liver tissue is collected, sectioned, and stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and hepatocyte ballooning (NAFLD Activity Score - NAS). Picrosirius Red or Sirius Red staining is used to quantify fibrosis.[8]
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver injury.
-
Gene Expression: Hepatic gene expression of markers for inflammation (e.g., Tnf-α, Il-6), fibrosis (e.g., Col1a1, Timp1), and lipid metabolism are analyzed by qPCR.
-
Lipidomics: Liver and plasma levels of fatty acids and their metabolites, including this compound, can be quantified using liquid chromatography-mass spectrometry (LC-MS).[11]
-
Visualizations
Signaling Pathway of DHA Metabolites in NASH
Caption: Proposed signaling pathway of DHA metabolites in ameliorating NASH.
Experimental Workflow for NASH Drug Validation
Caption: General experimental workflow for validating a therapeutic agent in a diet-induced NASH model.
References
- 1. Frontiers | Effect of ω-3 Polyunsaturated Fatty Acids-Derived Bioactive Lipids on Metabolic Disorders [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Human Metabolome Database: Showing metabocard for 19,20-DiHDPA (HMDB0010214) [hmdb.ca]
- 4. Enzymatically-epoxidized docosahexaenoic acid, 19,20-EpDPE, suppresses hepatic crown-like structure formation and nonalcoholic steatohepatitis fibrosis through GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Omega-3 PUFA modulate lipogenesis, ER stress, and mitochondrial dysfunction markers in NASH - Proteomic and lipidomic insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of n-3 fish oil on metabolic and histological parameters in NASH: a double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of N-3 Fish Oil on Metabolic and Histological Parameters in NASH: A Double-Blind, Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dysregulated peripheral proteome reveals NASH-specific signatures identifying patient subgroups with distinct liver biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Omega‐3 Polyunsaturated Fatty Acids on Lipid Metabolism in Patients With Metabolic Syndrome and NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty Acid Esterification as a NASH Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyunsaturated fatty acid metabolites as novel lipidomic biomarkers for noninvasive diagnosis of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (±)19(20)-DiHDPA and its Precursor 19,20-EpDPE: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the bioactive lipid mediator (±)19(20)-dihydroxydocosapentaenoic acid ((±)19(20)-DiHDPA) and its immediate precursor, 19,20-epoxydocosapentaenoic acid (19,20-EpDPE). This document summarizes their distinct biochemical roles, physiological effects, and underlying signaling pathways, supported by experimental data and detailed methodologies.
Introduction to 19,20-EpDPE and this compound
19,20-EpDPE is a primary metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA), produced via the cytochrome P450 (CYP) epoxygenase pathway. It is recognized for a range of potent biological activities, including vasodilation, anti-inflammatory effects, and promotion of thermogenesis.[1] In contrast, this compound is the diol metabolite of 19,20-EpDPE, formed through the action of the soluble epoxide hydrolase (sEH) enzyme.[2][3] This conversion is a critical step in the metabolic cascade of DHA, often resulting in a molecule with attenuated or distinct biological activities compared to its epoxide precursor. Understanding the functional differences between these two lipid mediators is crucial for elucidating their roles in health and disease and for the development of novel therapeutic strategies.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and reported biological effects of 19,20-EpDPE and this compound. While direct head-to-head quantitative comparisons in single studies are limited, this compilation is based on available data from various experimental models.
Table 1: Physicochemical and Metabolic Properties
| Property | 19,20-EpDPE | This compound |
| Full Name | 19,20-epoxydocosapentaenoic acid | (±)19,20-dihydroxy-4Z,7Z,10Z,13Z,16Z-docosapentaenoic acid |
| Molecular Formula | C₂₂H₃₂O₃ | C₂₂H₃₄O₄ |
| Molecular Weight | 344.5 g/mol | 362.5 g/mol |
| Biosynthesis | Cytochrome P450 epoxygenation of DHA | Soluble epoxide hydrolase (sEH) mediated hydrolysis of 19,20-EpDPE[2][3] |
| Key Metabolic Enzyme | Cytochrome P450 (CYP) | Soluble Epoxide Hydrolase (sEH) |
Table 2: Comparative Biological Activities
| Biological Effect | 19,20-EpDPE | This compound |
| Vasodilation | Potent vasodilator, more so than epoxyeicosatrienoic acids (EETs)[1][4] | Generally considered less active than 19,20-EpDPE. Increased levels are negatively correlated with arterial stiffness |
| Anti-inflammatory | Exhibits anti-inflammatory properties[5] | May have some anti-inflammatory actions, though generally considered less potent than 19,20-EpDPE |
| Angiogenesis | Inhibits angiogenesis[1] | Activity not well-characterized in comparison |
| Tumor Growth | Inhibits tumor growth and metastasis[1] | Activity not well-characterized in comparison |
| Thermogenesis | Promotes brown and beige adipocyte thermogenesis[6][7] | Activity not well-characterized in comparison |
| Calcium Sensitivity | Decreases Ca²⁺ sensitivity in human pulmonary arteries[8] | Activity not well-characterized in comparison |
| Neutrophil Migration | Can modulate neutrophil activity as part of the inflammatory response | Can modulate neutrophil activity |
Signaling Pathways and Mechanisms of Action
A key distinction between 19,20-EpDPE and this compound lies in their interaction with cellular signaling pathways. 19,20-EpDPE has been shown to activate G protein-coupled receptor 120 (GPR120), leading to the downstream activation of AMP-activated protein kinase (AMPKα).[6][7][9] This pathway is implicated in its anti-inflammatory and thermogenic effects. The metabolic conversion of 19,20-EpDPE to this compound by sEH terminates this specific signaling cascade.
Signaling pathway of 19,20-EpDPE via GPR120 and AMPKα.
The conversion of 19,20-EpDPE to this compound represents a key metabolic control point. The enzyme responsible, soluble epoxide hydrolase (sEH), is a therapeutic target for enhancing the beneficial effects of epoxides like 19,20-EpDPE.
Metabolic conversion of 19,20-EpDPE to this compound.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of these lipid mediators. Below are summaries of key experimental protocols.
Lipid Mediator Extraction and Quantification by LC-MS/MS
This protocol is for the simultaneous analysis of a wide range of lipid mediators, including 19,20-EpDPE and this compound, from biological samples.
1. Sample Preparation and Extraction:
-
Thaw biological samples (e.g., plasma, tissue homogenate) on ice.
-
For protein precipitation and lipid extraction, add a mixture of cold methanol and internal standards to the sample.
-
Vortex and incubate at -20°C for at least 60 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant for solid-phase extraction (SPE).
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of methanol in water to remove polar impurities.
-
Elute the lipid mediators with a high percentage of methanol or methyl formate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
3. LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol/water, 50/50, v/v).
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatography: Use a C18 reversed-phase column with a gradient elution program. A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile/methanol with 0.1% formic acid (Solvent B). The gradient is optimized to separate the various lipid mediators.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for targeted quantification of 19,20-EpDPE and this compound. Specific precursor-to-product ion transitions for each analyte and internal standards should be optimized for maximum sensitivity and specificity.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay is used to evaluate the effect of lipid mediators on the directional migration of neutrophils.
1. Neutrophil Isolation:
-
Isolate neutrophils from fresh human or animal blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation to remove red blood cells.
-
Resuspend the purified neutrophils in a suitable assay buffer.
2. Assay Setup:
-
Use a Boyden chamber or a transwell insert with a porous membrane (typically 3-5 µm pore size).
-
Add the chemoattractant (e.g., fMLP or LTB4) and the test compound (19,20-EpDPE or this compound at various concentrations) to the lower chamber.
-
Add the neutrophil suspension to the upper chamber (the transwell insert).
3. Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period sufficient to allow for cell migration (typically 60-90 minutes).
4. Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells can be quantified by measuring their ATP content using a luminescence-based assay.
Soluble Epoxide Hydrolase (sEH) Activity Assay
This assay measures the enzymatic activity of sEH, which is responsible for the conversion of 19,20-EpDPE to this compound.
1. Sample Preparation:
-
Prepare cell lysates or tissue homogenates in a suitable buffer.
-
Determine the protein concentration of the samples.
2. Assay Reaction:
-
In a 96-well plate, add the sample (cell lysate or homogenate) to the wells.
-
Add a fluorogenic sEH substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) or Epoxy Fluor 7.
-
Incubate the plate at 37°C for a specific time, protected from light. The sEH in the sample will hydrolyze the substrate, releasing a fluorescent product.
3. Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent product (e.g., excitation at 330 nm and emission at 465 nm for the product of PHOME).
4. Data Analysis:
-
Generate a standard curve using a known concentration of the fluorescent product.
-
Calculate the sEH activity in the samples based on the standard curve and normalize to the protein concentration.
Conclusion
The precursor, 19,20-EpDPE, and its metabolite, this compound, exhibit distinct biological profiles. 19,20-EpDPE is a potent signaling molecule with significant therapeutic potential in cardiovascular and inflammatory diseases, largely through its activation of the GPR120-AMPKα pathway. Its conversion to the less active this compound by soluble epoxide hydrolase represents a critical regulatory step. For researchers in drug development, the modulation of sEH activity to preserve 19,20-EpDPE levels presents a promising therapeutic strategy. This guide provides a foundational understanding and practical methodologies for the continued investigation of these important lipid mediators.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. criver.com [criver.com]
- 9. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safe Disposal of (±)19(20)-DiHDPA: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle (±)19(20)-DiHDPA with the appropriate safety measures in place. Although related compounds are not classified as hazardous, observing standard laboratory safety protocols is essential.
Personal Protective Equipment (PPE) and Handling:
-
Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate aerosols, a chemical fume hood is recommended.
-
Protective Gear: Always wear standard personal protective equipment, including safety glasses with side shields, nitrile gloves, and a lab coat.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
Spill Response:
In the event of a small spill, absorb the material with an inert substance such as vermiculite or sand. Collect the absorbed material into a sealed container for proper disposal. For larger spills, adhere to your institution's established emergency protocols.
Quantitative Data Summary
No specific quantitative data for the disposal of this compound was found. The following table summarizes the general characteristics of similar long-chain polyunsaturated fatty acid derivatives based on available safety data sheets.
| Property | Observation |
| Hazard Classification | Not typically classified as a hazardous substance or mixture. |
| Combustibility | Some related compounds are considered combustible liquids. |
| Environmental Hazard | May cause long-lasting harmful effects to aquatic life. Avoid release to the environment.[1] |
| Storage Stability | Can be sensitive to air and light. It is often recommended to store under an inert gas and protected from light.[1] |
Step-by-Step Disposal Protocol
This protocol provides a conservative and safety-conscious approach to the disposal of this compound. Always consult and adhere to your institution's specific waste management policies and local regulations.
1. Waste Identification and Segregation:
-
Treat all this compound waste as chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Preparing for Disposal:
-
Pure Compound/Concentrated Solutions: If you have the pure compound or a concentrated solution, it should be collected for chemical waste pickup.
-
Dilute Aqueous Solutions: While some non-hazardous, dilute solutions may be eligible for drain disposal under specific local regulations, it is best practice to avoid this method for this compound due to its potential for long-lasting aquatic harm.[1] Collect these solutions for chemical waste pickup.
-
Contaminated Labware: Dispose of grossly contaminated labware (e.g., pipette tips, centrifuge tubes) as solid chemical waste.
3. Waste Collection and Labeling:
-
Use a designated, chemically compatible, and sealable container for collecting liquid this compound waste.
-
Label the container clearly with "Hazardous Waste" (or as required by your institution), the full chemical name "(±)19(20)-dihydroxydocosapentaenoic acid," and the approximate concentration and volume.
-
Store the sealed waste container in a designated secondary containment area away from incompatible materials.
4. Disposal of Empty Containers:
-
A container is considered "empty" when all contents have been removed by normal means and no more than a trivial amount of residue remains.
-
The first rinse of the empty container with a suitable solvent (e.g., ethanol) must be collected and disposed of as chemical waste.[2]
-
Subsequent rinses of containers that held non-acutely toxic materials can typically be disposed of down the drain.
-
After thorough rinsing and air-drying, deface the label of the original container before disposal or recycling according to your institution's guidelines.
5. Arranging for Final Disposal:
-
Contact your institution's EHS or waste management department to schedule a pickup for the collected chemical waste.
-
Do not pour this compound waste down the drain unless you have received explicit approval from your EHS office.[3]
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal route for this compound waste.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
